Bis(iridium tetrachloride)
Description
Structure
2D Structure
Properties
Molecular Formula |
Cl8Ir2 |
|---|---|
Molecular Weight |
668.0 g/mol |
IUPAC Name |
tetrachloroiridium |
InChI |
InChI=1S/8ClH.2Ir/h8*1H;;/q;;;;;;;;2*+4/p-8 |
InChI Key |
CZXFRSSVIGHLPX-UHFFFAOYSA-F |
Canonical SMILES |
Cl[Ir](Cl)(Cl)Cl.Cl[Ir](Cl)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Bis-Cyclometalated Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel bis-cyclometalated iridium(III) complexes. These compounds are of significant interest due to their unique photophysical properties, which make them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy. This document details common synthetic routes, experimental protocols, and key characterization techniques, presenting quantitative data in a clear, comparative format.
Synthesis of Bis-Cyclometalated Iridium(III) Complexes
The general structure of these complexes is [(C^N)₂Ir(L^X)], where C^N is a cyclometalating ligand and L^X is an ancillary ligand. The synthesis typically involves a two-step process: the formation of a chloro-bridged iridium dimer, followed by the reaction of the dimer with an ancillary ligand to yield the final complex.
A common synthetic approach begins with the reaction of iridium(III) chloride hydrate with the chosen cyclometalating ligand in a high-boiling point solvent, such as 2-ethoxyethanol, to form the chloro-bridged dimer, [{Ir(C^N)₂Cl}₂]. This dimer is then reacted with the ancillary ligand, often a β-diketonate like acetylacetonate (acac) or a nitrogen-containing ligand like ethylenediamine, to yield the desired bis-cyclometalated iridium(III) complex.[1][2][3] Microwave irradiation can also be employed to facilitate the formation of the dimer.[4]
dot
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chloro-Bridged Dimer [{Ir(ppy)₂Cl}₂] (ppy = 2-phenylpyridine)
-
Reactants: Iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).
-
Solvent: A 3:1 mixture of 2-ethoxyethanol and water.
-
Procedure:
-
Suspend Iridium(III) chloride hydrate and 2-phenylpyridine in the solvent mixture.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.[5]
-
During the reaction, a yellow precipitate will form.
-
After cooling to room temperature, filter the precipitate and wash with methanol and then diethyl ether.
-
Dry the resulting yellow solid under vacuum to yield the chloro-bridged dimer.
-
Protocol 2: Synthesis of the Final Complex [Ir(ppy)₂(acac)] (acac = acetylacetonate)
-
Reactants: [{Ir(ppy)₂Cl}₂] (1.0 eq) and acetylacetone (2.5 eq), and a base such as sodium carbonate (Na₂CO₃) (5.0 eq).
-
Solvent: 2-ethoxyethanol.
-
Procedure:
-
Suspend the chloro-bridged dimer, acetylacetone, and sodium carbonate in 2-ethoxyethanol.
-
Heat the mixture to reflux under an inert atmosphere for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/hexane mixture).
-
Recrystallize the purified product from a solvent system like dichloromethane/methanol to obtain the final complex as a yellow crystalline solid.
-
Characterization of Bis-Cyclometalated Iridium(III) Complexes
The synthesized complexes are typically characterized by a variety of spectroscopic and electrochemical techniques to determine their structure and photophysical properties.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the coordination of the ligands to the iridium center and the overall structure of the complex.[2][6]
-
Mass Spectrometry: Determines the molecular weight of the complex.
-
UV-Vis Absorption Spectroscopy: Provides information about the electronic transitions within the complex. These complexes typically show intense absorption bands in the UV region corresponding to π-π* transitions of the ligands and weaker metal-to-ligand charge transfer (MLCT) bands in the visible region.
-
Photoluminescence (PL) Spectroscopy: Measures the emission properties of the complexes. The emission color can be tuned from green to red by modifying the cyclometalating and ancillary ligands.[1][7]
-
Quantum Yield (Φ) and Lifetime (τ) Measurements: Quantify the efficiency and dynamics of the emission process. High quantum yields are desirable for applications in OLEDs.[1][7][8]
-
Cyclic Voltammetry (CV): Investigates the electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
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Data Presentation: Photophysical Properties
The photophysical properties of bis-cyclometalated iridium(III) complexes are highly tunable by modifying the ligand environment. The following tables summarize key data for a selection of representative complexes.
Table 1: Photophysical Properties of Selected Bis-Cyclometalated Iridium(III) Complexes
| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (L^X) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| ppy₂Ir(acac) | 2-phenylpyridine (ppy) | acetylacetonate (acac) | ~375, 450 | 510 (Green) | 0.4 | 1-2 | [1][7] |
| bt₂Ir(acac) | 2-phenylbenzothiazole (bt) | acetylacetonate (acac) | ~400, 480 | 560 (Yellow) | ~0.2 | ~1 | [1][7] |
| btp₂Ir(acac) | 2-(2'-benzothienyl)pyridine (btp) | acetylacetonate (acac) | ~420, 500 | 615 (Red) | ~0.1 | ~14 | [1][7] |
| (cf₃ppy)₂Ir(phen) | 2-(4-(trifluoromethyl)phenyl)pyridine (cf₃ppy) | 1,10-phenanthroline (phen) | Not specified | 520 (Green) | 0.935 | 2.89 | [9] |
Applications in Drug Development
The unique properties of bis-cyclometalated iridium(III) complexes make them attractive for various applications in drug development. Their strong luminescence and long excited-state lifetimes are particularly advantageous for:
-
Bioimaging: These complexes can be used as phosphorescent probes for cellular imaging, offering advantages over traditional fluorescent probes, such as reduced background fluorescence and longer emission lifetimes.
-
Photodynamic Therapy (PDT): Upon photoexcitation, some iridium(III) complexes can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cancer cell death.[4] The ability to tune their absorption to longer wavelengths allows for deeper tissue penetration of the excitation light.
-
Theranostics: Combining both imaging and therapeutic functionalities, these complexes have the potential to be developed as theranostic agents, allowing for simultaneous diagnosis and treatment.
The ongoing research in this field focuses on the rational design of new bis-cyclometalated iridium(III) complexes with tailored photophysical and biological properties to enhance their efficacy and specificity for various biomedical applications.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. New encapsulated bis-cyclometalated Ir(iii) complexes with very potent anticancer PDT activity - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bis-cyclometalated iridium( iii ) complexes with terpyridine analogues: syntheses, structures, spectroscopy and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07213G [pubs.rsc.org]
- 7. Highly phosphorescent bis-cyclometalated iridium complexes: synthesis, photophysical characterization, and use in organic light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Radiant Frontier: A Technical Guide to the Photophysical Properties of Novel Phosphorescent Iridium Complexes
For Researchers, Scientists, and Drug Development Professionals
The field of phosphorescent iridium(III) complexes is a vibrant and rapidly evolving area of research, with profound implications for materials science and medicine. These complexes, characterized by their remarkable photophysical properties, are at the forefront of innovations in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy (PDT). This technical guide provides an in-depth exploration of the core photophysical properties of newly developed phosphorescent iridium complexes, offering a comprehensive overview of their characterization, underlying mechanisms, and potential applications.
Core Photophysical Properties: A Quantitative Overview
The photophysical characteristics of phosphorescent iridium(III) complexes are dictated by their unique electronic structures, which facilitate efficient intersystem crossing from the singlet to the triplet excited state. This process, driven by strong spin-orbit coupling induced by the heavy iridium atom, allows for the harvesting of both singlet and triplet excitons, leading to high phosphorescence quantum yields.[1][2] The emission color, efficiency, and lifetime of these complexes can be finely tuned by modifying the cyclometalating and ancillary ligands.[1]
The following tables summarize the key photophysical data for a selection of recently synthesized phosphorescent iridium(III) complexes, providing a comparative view of their performance.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Phosphorescence Quantum Yield (Φp) | Excited-State Lifetime (τ) (μs) | Reference |
| (p-NO2-bt)2Ir(acac) | Not Specified | Not Specified | Investigated | Not Specified | [3] |
| NIR Iridium(III) Complex (example) | >710 | ~730 | up to 20.5% | 3.23–3.28 | [4] |
| Ir-1 | Not Specified | Single-peak (blue shifted) | Higher than Ir-2 | Shorter than Ir-2 | [1] |
| Ir-2 | Not Specified | Dual-peak | Lower than Ir-1 | Longer than Ir-1 | [1] |
| Iridium(III) diazine complex 1 | Not Specified | Yellow | 13.2% (EQE in OLED) | Not Specified | [5] |
| Iridium(III) pyrimidine complex 3 | Not Specified | Green | Comparable to (ppy)2Ir(acac) | Not Specified | [5] |
| Ir(dmippiq)2(dmeacac) | 400-500 (MLCT bands) | 624 | Not Specified | Investigated | [6] |
| Ir1 | Not Specified | 509 | 0.48-0.69 | 1.64 | [7] |
| Ir2 | Not Specified | 493 | 0.48-0.69 | 1.67 | [7] |
| Ir3 | Not Specified | 464 | 0.48-0.69 | 1.46 | [7] |
| Ir-1 (Ligand L1) | 320 | 280 | Not Specified | Not Specified | [8] |
| Ir-6 (Ligand L2) | 395 | 330 | Not Specified | Not Specified | [8] |
Experimental Protocols: A Methodological Deep Dive
The accurate characterization of the photophysical properties of iridium complexes is paramount for understanding their behavior and potential applications. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the ground-state electronic properties of the iridium complexes, revealing the energies of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand (IL) transitions.[6][9]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2401 PC) is typically employed.
-
Sample Preparation: Complexes are dissolved in a suitable spectroscopic grade solvent (e.g., dichloromethane (DCM), acetonitrile, or DMSO) to a concentration of approximately 10⁻⁵ M. The choice of solvent is critical as it can influence the photophysical properties.
-
Measurement: The absorption spectrum is recorded at room temperature in a 1 cm path length quartz cuvette. A solvent-only sample is used as a reference to obtain the baseline. The spectrum is typically scanned over a range of 200-800 nm.
Photoluminescence (PL) Spectroscopy
PL spectroscopy is used to determine the emission properties of the complexes, including the emission maximum (λem) and the photoluminescence quantum yield (PLQY or Φp).
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is commonly used.
-
Sample Preparation: Solutions are prepared as for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. For solid-state measurements, thin films can be prepared by thermal evaporation or spin-coating.
-
Measurement: The sample is excited at a wavelength corresponding to an absorption maximum, typically in the MLCT band. The emission spectrum is then recorded. For quantum yield determination, a comparative method is often used with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters or [Ru(bpy)₃]²⁺ in water for orange-red emitters). The quantum yield is calculated using the following equation:
Φp(sample) = Φp(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (η(sample)² / η(std)²)
where Φp is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Excited-State Lifetime Measurement
The phosphorescence lifetime (τ) is a crucial parameter that provides insight into the nature of the excited state and its decay pathways.
-
Instrumentation: Time-correlated single-photon counting (TCSPC) is a common technique for measuring lifetimes in the nanosecond to microsecond range. A pulsed laser or a light-emitting diode (LED) is used as the excitation source.
-
Sample Preparation: Samples are typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. The decay of the emission intensity over time is then fitted to an exponential function to determine the lifetime.
Visualizing the Science: Workflows and Pathways
To better illustrate the processes involved in the study and application of phosphorescent iridium complexes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the development of phosphorescent iridium complexes.
Caption: Signaling pathway of a phosphorescent iridium complex in photodynamic therapy.
Conclusion and Future Outlook
The study of new phosphorescent iridium complexes continues to be a rich and rewarding field of scientific inquiry. The ability to systematically tune their photophysical properties through rational ligand design opens up a vast chemical space for the development of next-generation materials for OLEDs and advanced therapeutic agents. Future research will likely focus on pushing the emission profiles further into the near-infrared for deeper tissue penetration in biomedical applications, enhancing the stability and efficiency of blue-emitting complexes for display technologies, and designing multi-functional complexes that combine diagnostics and therapy in a single molecule. The foundational knowledge and experimental protocols outlined in this guide provide a solid framework for researchers to contribute to these exciting future developments.
References
- 1. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Near-infrared light-activatable iridium(iii) complexes for synergistic photodynamic and photochemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. ursi.org [ursi.org]
- 6. Design, synthesis and characterization of a new blue phosphorescent Ir complex - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Rational Design of Phosphorescent Iridium(III) Complexes for Selective Glutathione Sensing and Amplified Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: An In-depth Technical Guide to Bis-Cyclometalated Ir(III) Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electronic structure of bis-cyclometalated Iridium(III) compounds, a class of molecules at the forefront of research in photophysics, materials science, and pharmaceutical development. Their unique electronic properties, characterized by strong spin-orbit coupling and tunable emission, make them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy. This document details the key experimental protocols for characterizing these compounds and presents a summary of their electronic properties.
Core Concepts in Electronic Structure
The electronic structure of bis-cyclometalated Ir(III) complexes is dictated by the interplay of the iridium metal center and the organic ligands. The highest occupied molecular orbital (HOMO) is typically a mixture of Ir d-orbitals and π-orbitals from the cyclometalating ligands, while the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the ancillary ligand or the cyclometalating ligands.[1] This arrangement gives rise to two primary types of electronic transitions:
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Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital.
-
Intra-Ligand Charge Transfer (ILCT): An electron is excited from a π-orbital to a π*-orbital within the same ligand.
The nature and energy of these transitions, which can be elucidated through a combination of experimental and computational methods, govern the photophysical properties of the complex, including its absorption and emission characteristics.
Experimental Characterization
A thorough understanding of the electronic structure of bis-cyclometalated Ir(III) compounds necessitates a suite of spectroscopic and electrochemical techniques. The following sections provide detailed protocols for the most critical of these experimental methods.
Synthesis of Bis-Cyclometalated Ir(III) Complexes
The synthesis of these complexes typically involves a two-step process: the formation of a chloro-bridged iridium dimer followed by the reaction with an ancillary ligand.
General Procedure for the Synthesis of (C^N)₂Ir(acac) Complexes:
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Synthesis of the Chloro-Bridged Dimer [(C^N)₂Ir(μ-Cl)]₂: Iridium(III) chloride hydrate (IrCl₃·nH₂O) is refluxed with 2 to 2.5 equivalents of the desired cyclometalating ligand (e.g., 2-phenylpyridine, ppy; 2-phenylbenzothiazole, bt) in a 3:1 mixture of 2-ethoxyethanol and water. The resulting dimer precipitates from the solution and is collected by filtration.
-
Reaction with Acetylacetonate (acac): The chloro-bridged dimer is then refluxed with an excess of acetylacetone and a weak base, such as sodium carbonate, in a solvent like 2-ethoxyethanol. This reaction cleaves the chloride bridges and coordinates the acetylacetonate ligand to the iridium center, yielding the final bis-cyclometalated Ir(III) complex.[2] Purification is typically achieved through column chromatography on silica gel.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable tool for probing the redox properties of Ir(III) complexes, providing information about the energies of the HOMO and LUMO.
Experimental Protocol:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[3][4]
-
Electrolyte Solution: The complex is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement to prevent interference from oxygen reduction.[5]
-
Measurement: The potential is swept linearly from an initial value to a vertex potential and then back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO energy level can be estimated from the onset of the first oxidation potential, while the LUMO energy level can be estimated from the onset of the first reduction potential, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[6]
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions from the ground state to various excited states.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.
-
Sample Preparation: The Ir(III) complex is dissolved in a UV-grade solvent (e.g., dichloromethane, acetonitrile) to a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M. The solution is placed in a 1 cm path length quartz cuvette. A matching cuvette containing the pure solvent is used as a reference.[7]
-
Measurement: The absorbance is measured over a wavelength range of approximately 250 to 800 nm. A baseline correction is performed using the solvent blank.
-
Data Analysis: The absorption spectrum reveals characteristic bands corresponding to ¹MLCT, ¹ILCT, and ligand-centered π-π* transitions. The wavelength of maximum absorption (λₘₐₓ) and the corresponding molar extinction coefficient (ε) are determined for each band.
Photoluminescence Spectroscopy
Photoluminescence spectroscopy is used to characterize the emissive properties of the Ir(III) complexes, providing information about the nature of the excited state and the efficiency of light emission.
Experimental Protocol:
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is used.
-
Sample Preparation: The sample is prepared in a dilute solution (typically ~10⁻⁶ M) in a degassed solvent to minimize quenching by molecular oxygen. Degassing can be achieved by several freeze-pump-thaw cycles.
-
Measurement: The sample is excited at a wavelength corresponding to an absorption band, and the emission spectrum is recorded. For phosphorescent complexes, a time delay is often introduced between excitation and detection to distinguish the long-lived phosphorescence from short-lived fluorescence.
-
Quantum Yield Determination: The phosphorescence quantum yield (Φp) is a measure of the efficiency of the emission process. It can be determined using a relative method, where the integrated emission intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., fac-Ir(ppy)₃ in degassed benzene, Φp = 0.97). The following equation is used:
Φp,sample = Φp,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Quantitative Data Summary
The following tables summarize key photophysical and electrochemical data for representative bis-cyclometalated Ir(III) complexes.
Table 1: Electrochemical and Photophysical Properties of Selected Bis-Cyclometalated Ir(III) Complexes.
| Complex | Eₒₓ (V vs. Fc/Fc⁺) | EᵣₑᏧ (V vs. Fc/Fc⁺) | λₐᵦₛ (nm) | λₑₘ (nm) | Φp | τ (μs) |
| [Ir(ppy)₂(acac)] | 0.45 | -2.55 | 260, 380, 430 | 512 | 0.97 | 1.9 |
| [Ir(bt)₂(acac)] | 0.52 | -2.30 | 275, 405, 455 | 558 | 0.21 | 1.3 |
| [Ir(btp)₂(acac)] | 0.31 | -2.48 | 300, 430, 480 | 612 | 0.18 | 2.1 |
Data compiled from various sources and may vary depending on experimental conditions.
Visualization of Electronic Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of bis-cyclometalated Ir(III) compounds.
Caption: Energy level diagram illustrating the key electronic transitions in a bis-cyclometalated Ir(III) complex.
Caption: A typical experimental workflow for the synthesis and characterization of bis-cyclometalated Ir(III) complexes.
Caption: Logical relationship demonstrating how ligand design influences the ultimate application performance of Ir(III) complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid room temperature synthesis of red iridium( iii ) complexes containing a four-membered Ir–S–C–S chelating ring for highly efficient OLEDs with EQ ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05605F [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
The Rise of Tridentate C^N^C Ligands in Iridium Complex Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organometallic chemistry has witnessed a surge of interest in the development of iridium(III) complexes, driven by their remarkable photophysical and catalytic properties. Among these, complexes featuring tridentate C^N^C cyclometalating ligands have emerged as a particularly promising class of compounds. The pincer-like coordination of the C^N^C ligand imparts exceptional stability and rigidity to the iridium center, leading to unique electronic properties that can be fine-tuned for a variety of applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of these fascinating molecules, with a focus on their applications in catalysis and biomedical sciences.
Synthesis and Characterization
The synthesis of iridium complexes with tridentate C^N^C ligands typically involves a multi-step process, beginning with the construction of the organic ligand scaffold, followed by cyclometalation with an appropriate iridium precursor.
Ligand Synthesis
The most common strategy for the synthesis of the core 2,6-diphenylpyridine C^N^C ligand framework involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. These methods allow for the efficient formation of carbon-carbon bonds between a central pyridine core and aryl substituents.
Complexation
The cyclometalation of the C^N^C ligand with an iridium source, typically a chloride-bridged dimer such as [Ir(COD)Cl]₂, is the crucial step in forming the desired complex. This reaction is often carried out at elevated temperatures in a high-boiling solvent.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of representative iridium(III) complexes with tridentate C^N^C and related ligands, highlighting their photophysical properties, catalytic activity, and anticancer efficacy.
Table 1: Photophysical Properties of Selected Iridium(III) Complexes
| Complex/Ligand | Emission Max (nm) | Quantum Yield (%) | Lifetime (µs) | Reference |
| [Ir(C^N^C)(ppy)Cl] (C^N^C = 2,6-diphenylpyridine) | 514 | - | 64.6 | [1] |
| Isomer of [Ir(C^N^C)(ppy)Cl] | 548 | - | 84.0 | [1] |
| [Ir(N^C)₂(bpy)]⁺ type complexes | 550-670 | up to 30 | up to 60 | [2][3] |
| Red-emitting bis-cyclometalated Iridium Complexes | 603–620 | ≤37 | - |
Table 2: Catalytic Activity in Acceptorless Dehydrogenation
| Catalyst Precursor | Substrate | Product | Turnover Frequency (TOF) (h⁻¹) | Reference |
| (POCOP)IrH₂ (POCOP = pincer ligand) | Secondary Alcohols | Ketones | Varies with concentration | |
| [Ir(2-PyCH₂(C₄H₅N₂))(COD)]OTf | Primary Alcohols | Carboxylic Acids | High yields reported | [4] |
| Iridium CCC-Pincer Complexes | Cyclooctane | Cyclooctene | Up to 103 turnovers observed |
Table 3: Anticancer Activity of Iridium Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| Diiridium Complex with bridging pyridazine | HeLa | 4.46 | [5] |
| Complex 1 (PDT) | HeLa | 2.0 | [5] |
| Complex 2 (PDT) | HeLa | 5.5 | [5] |
| Complex 3 (PDT) | HeLa | >10 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a 2,6-Diarylpyridine C^N^C Ligand via Suzuki Coupling
Materials:
-
2,6-Dihalopyridine (e.g., 2,6-dibromopyridine)
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the 2,6-dihalopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diarylpyridine ligand.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of an [Ir(C^N^C)(ancillary ligand)Cl] Complex
Materials:
-
[Ir(COD)Cl]₂ (1 equivalent)
-
C^N^C tridentate ligand (2.2 equivalents)
-
Ancillary ligand (e.g., 2,2'-bipyridine, if required)
-
High-boiling solvent (e.g., ethylene glycol or glycerol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, combine [Ir(COD)Cl]₂ and the C^N^C ligand.
-
Add the degassed high-boiling solvent.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for 16-24 hours. The color of the solution should change, indicating complex formation.
-
If an ancillary ligand is to be introduced, it can be added at this stage, and the reaction continued.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding a non-polar solvent (e.g., hexane or diethyl ether) or by adding a saturated aqueous solution of a salt like NH₄PF₆ for cationic complexes.
-
Collect the solid product by vacuum filtration and wash with appropriate solvents (e.g., water, diethyl ether) to remove impurities.
-
Dry the complex under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. X-ray crystallography can be used to determine the solid-state structure.
Protocol 3: Measurement of Photoluminescence Quantum Yield (PLQY)
Equipment:
-
Spectrofluorometer with an integrating sphere attachment
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare dilute solutions of the iridium complex in a suitable degassed solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the UV-Vis absorption spectrum of the sample solution to determine the exact absorbance at the excitation wavelength.
-
Place the cuvette with the solvent (blank) in the integrating sphere and record the spectrum of the excitation light.
-
Replace the blank with the sample cuvette and record the emission spectrum, ensuring the entire emission profile is captured.
-
The instrument software, coupled with the integrating sphere, calculates the absolute photoluminescence quantum yield by comparing the number of photons emitted by the sample to the number of photons absorbed.
-
For comparative measurements, a standard with a known quantum yield can be used, and the quantum yield of the unknown sample is calculated relative to the standard.
Protocol 4: Evaluation of Anticancer Activity (IC50 Determination)
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Iridium complex stock solution (in DMSO)
-
MTT or similar viability assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the iridium complex in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the iridium complex. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, perform the MTT assay according to the manufacturer's protocol. This typically involves adding the MTT reagent to each well and incubating for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for iridium C^N^C complexes.
Caption: Catalytic cycle for acceptorless alcohol dehydrogenation.[3]
Caption: Workflow for cellular imaging with iridium complexes.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium Catalysts for Acceptorless Dehydrogenation of Alcohols to Carboxylic Acids: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The cellular uptake and localization of non-emissive iridium(III) complexes as cellular reaction-based luminescence probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclometalated Iridium Compounds: A Technical Guide to Catalytic Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Cyclometalated iridium(III) complexes have emerged as a versatile and powerful class of compounds in the field of catalysis. Their unique photophysical and electrochemical properties, stemming from strong metal-ligand bonds and facile tuning of electronic characteristics, have positioned them at the forefront of innovations in organic synthesis, energy conversion, and pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of these remarkable compounds, with a focus on providing practical experimental details and clear data presentation for researchers in the field.
Synthesis and Characterization
The synthesis of cyclometalated iridium complexes typically involves the reaction of an iridium precursor, most commonly iridium(III) chloride hydrate, with a pro-ligand that undergoes C-H bond activation to form a stable iridium-carbon bond.[3] A widely used and practical approach is a two-step procedure that first yields a chloride-bridged dimer, which is then further reacted to introduce ancillary ligands.[3]
General Synthetic Pathway
The synthesis generally proceeds through the formation of a chloride-bridged iridium dimer, which can then be cleaved with a variety of ancillary ligands to yield the final monomeric complex. This modular approach allows for the straightforward introduction of diverse functionalities to tune the catalyst's properties.
Characterization Techniques
The structural and electronic properties of cyclometalated iridium complexes are thoroughly investigated using a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the structure of the organic ligands and confirming cyclometalation. Electrospray Ionization Mass Spectrometry (ESI-MS) is routinely used to determine the molecular weight and isotopic distribution.[4] X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[5] The photophysical properties are probed using UV-Vis absorption and photoluminescence spectroscopy, while the electrochemical behavior is assessed through cyclic voltammetry.[6]
Catalytic Applications
The rich chemistry of cyclometalated iridium compounds has been harnessed in a wide array of catalytic transformations, ranging from energy-related processes to the synthesis of fine chemicals.
Water Oxidation
Cyclometalated iridium aquo complexes have been identified as highly efficient and robust catalysts for the homogeneous oxidation of water, a critical step in artificial photosynthesis.[2][7] These catalysts can operate in purely aqueous media and their activity can be tuned by modifying the electronic properties of the cyclometalating ligands.[7]
The catalytic cycle for water oxidation by a representative cyclometalated iridium complex is depicted below. The process involves the sequential oxidation of the iridium center, followed by nucleophilic attack of water and subsequent O-O bond formation to release dioxygen.
The performance of several cyclometalated iridium catalysts in water oxidation is summarized in the table below.
| Catalyst Precursor | Oxidant | Turnover Number (TON) | Reference |
| [Ir(ppy)₂(H₂O)₂]⁺ | Ce(NH₄)₂(NO₃)₆ | >100 | [7] |
| [Ir(4,4'-dtbbpy)ppy₂(H₂O)₂]⁺ | Ce(NH₄)₂(NO₃)₆ | ~120 | [7] |
| [(η⁵-C₅Me₅)IrCl(L1)] | NaIO₄ | Appreciable | [8][9] |
| [(η⁵-C₅Me₅)IrCl(L2)] | NaIO₄ | Appreciable | [8][9] |
Note: L1 and L2 are different Schiff base ligands.
Transfer Hydrogenation and Asymmetric Catalysis
Cyclometalated iridium complexes are also highly effective catalysts for transfer hydrogenation reactions, which are widely used in organic synthesis for the reduction of ketones, imines, and other unsaturated compounds.[5] The introduction of chiral ligands into the iridium coordination sphere has enabled the development of catalysts for asymmetric transfer hydrogenation, providing access to enantioenriched products.[10]
The performance of selected chiral cyclometalated iridium complexes in the asymmetric reductive amination of ketones is presented below.
| Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Iridacycle 1 | Acetophenone | 95 | 77 | [10] |
| Chiral Iridacycle 2 | 4-Methoxyacetophenone | 92 | 75 | [10] |
Photocatalysis
The favorable photophysical properties of cyclometalated iridium complexes, such as their long-lived excited states and high quantum yields, make them excellent candidates for photoredox catalysis.[1][11] They can absorb visible light and initiate a variety of chemical transformations through single-electron transfer or energy transfer pathways.[6][11] Water-soluble derivatives have been developed to facilitate photocatalysis in aqueous environments, with applications in combined enzyme and photoredox catalysis.[1]
Below is a general workflow for a photocatalytic dehalogenation reaction using a cyclometalated iridium catalyst.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative cyclometalated iridium complex and its application in a catalytic reaction.
Synthesis of a Chloride-Bridged Iridium Dimer: [Ir(ppy)₂(µ-Cl)]₂
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-Phenylpyridine (ppy)
-
2-Ethoxyethanol
-
Water, deionized
-
Argon or Nitrogen gas
Procedure:
-
A mixture of IrCl₃·nH₂O (1.0 mmol) and 2-phenylpyridine (2.5 mmol) is suspended in a 3:1 mixture of 2-ethoxyethanol and water (20 mL).
-
The mixture is thoroughly degassed with argon or nitrogen for 20-30 minutes.
-
The reaction mixture is heated to reflux under an inert atmosphere for 18-24 hours, during which a yellow precipitate forms.
-
The mixture is cooled to room temperature, and the yellow solid is collected by filtration.
-
The solid is washed sequentially with methanol and diethyl ether to remove unreacted starting materials and impurities.
-
The product, the chloride-bridged dimer [Ir(ppy)₂(µ-Cl)]₂, is dried under vacuum. Typical yields are in the range of 70-85%.
Synthesis of a Monomeric Iridium Complex: [Ir(ppy)₂(acac)]
Materials:
-
[Ir(ppy)₂(µ-Cl)]₂
-
Acetylacetone (acac)
-
Sodium carbonate (Na₂CO₃)
-
2-Ethoxyethanol
Procedure:
-
The iridium dimer [Ir(ppy)₂(µ-Cl)]₂ (0.5 mmol) is suspended in 2-ethoxyethanol (25 mL).
-
Acetylacetone (1.5 mmol) and sodium carbonate (2.0 mmol) are added to the suspension.
-
The mixture is heated to reflux under an inert atmosphere for 12-16 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/hexane) to afford the desired [Ir(ppy)₂(acac)] complex as a bright yellow solid.
Conclusion
Cyclometalated iridium compounds represent a cornerstone of modern catalysis. Their synthetic accessibility, tunable properties, and high efficiency have led to significant advancements in a variety of chemical transformations. The continued exploration of novel ligand scaffolds and the elucidation of reaction mechanisms will undoubtedly pave the way for the development of next-generation iridium catalysts with even greater activity, selectivity, and stability, addressing key challenges in chemical synthesis and sustainable energy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclometalated iridium(III) Aquo complexes: efficient and tunable catalysts for the homogeneous oxidation of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-state mechanochemistry for the rapid and efficient synthesis of tris-cyclometalated iridium(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. Photochemical water oxidation by cyclometalated iridium(iii) complexes: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical water oxidation by cyclometalated iridium(iii) complexes: a mechanistic insight - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Illuminating the Excited State: A Theoretical and Computational Guide to Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) complexes are at the forefront of photophysics and photochemistry, with applications spanning from high-efficiency organic light-emitting diodes (OLEDs) to innovative photodynamic therapy and bioimaging agents.[1][2][3][4] Their remarkable phosphorescent properties, characterized by high quantum yields and tunable emission wavelengths, are a direct consequence of strong spin-orbit coupling (SOC) originating from the heavy iridium atom.[4][5][6] A deep understanding of the excited state dynamics of these complexes is paramount for the rational design of new materials with tailored photophysical characteristics. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate the excited states of iridium(III) complexes, supported by experimental data and detailed protocols.
Core Concepts: The Photophysics of Iridium(III) Complexes
The photophysical behavior of iridium(III) complexes is governed by the interplay of ligand-centered (LC), metal-centered (MC), and metal-to-ligand charge transfer (MLCT) excited states.[2][4] Upon photoexcitation, the complex is typically promoted to a singlet excited state. Due to the significant SOC, efficient intersystem crossing (ISC) to a triplet excited state occurs.[5] The emissive decay from this triplet state back to the singlet ground state is known as phosphorescence. The energy and nature of the lowest triplet excited state (T1) are critical in determining the emission color, quantum yield, and lifetime of the complex.
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for elucidating the electronic structure and predicting the photophysical properties of these complexes.[7][8][9] These methods allow for the calculation of ground and excited state geometries, absorption and emission energies, and the contributions of different molecular orbitals to the electronic transitions.
Computational Methodologies
A variety of computational approaches are utilized to model the excited states of iridium(III) complexes. The choice of method depends on the desired accuracy and available computational resources.
Density Functional Theory (DFT) for Ground State Properties
DFT is widely used to optimize the ground state (S₀) geometry of iridium(III) complexes.[7][8] The choice of functional and basis set is crucial for obtaining accurate results.
-
Functionals: Hybrid functionals, such as B3LYP, are commonly employed and have shown good agreement with experimental structures.[4][7] Other functionals like M06 and PBE0 are also utilized.[7][9] Range-separated functionals, for instance, CAM-B3LYP and ωB97X, can provide improved accuracy for charge-transfer states.[4][9]
-
Basis Sets: For the iridium atom, effective core potentials (ECPs) like LANL2DZ are often used to account for relativistic effects.[7] For lighter atoms such as carbon, hydrogen, and nitrogen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets are common choices.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
TD-DFT is the workhorse for calculating vertical excitation energies, which correspond to absorption spectra, and for optimizing the geometry of the lowest triplet excited state (T₁) to predict emission energies.[7][8]
-
Absorption Spectra: TD-DFT calculations on the optimized S₀ geometry provide information about the energies and oscillator strengths of singlet-singlet and singlet-triplet electronic transitions.
-
Emission Spectra: To predict the phosphorescence energy, the geometry of the complex is optimized in its lowest triplet state (T₁). A subsequent TD-DFT calculation on the T₁ geometry gives the energy of the T₁ → S₀ transition.
Spin-Orbit Coupling (SOC)
The strong SOC in iridium(III) complexes is responsible for the high phosphorescence quantum yields.[4][6] Computational methods can be used to calculate the SOC matrix elements between the singlet and triplet excited states, which provides insight into the rates of intersystem crossing and phosphorescence.
Experimental Protocols
Experimental validation is crucial for benchmarking and refining computational models. Key experimental techniques include:
-
UV-Visible Absorption Spectroscopy: Used to measure the absorption spectrum of the complex, which can be compared with the calculated vertical excitation energies from TD-DFT.
-
Photoluminescence Spectroscopy: Measures the emission spectrum, providing the emission maximum (λ_em) which is a key parameter for comparison with calculated T₁ → S₀ transition energies.
-
Photoluminescence Quantum Yield (PLQY) Measurement: Determines the efficiency of the emission process. This is often measured relative to a standard of known quantum yield.
-
Time-Resolved Photoluminescence Spectroscopy: Measures the lifetime of the excited state (τ), which is related to the rates of radiative and non-radiative decay.
Data Presentation
The following tables summarize key quantitative data from theoretical and experimental studies of various iridium(III) complexes.
| Complex | Ligands (C^N, N^N) | Absorption λ_max (nm) (Experimental) | Absorption λ_max (nm) (Calculated) | Emission λ_em (nm) (Experimental) | Emission λ_em (nm) (Calculated) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| 1 | 1-phenyl-2-(4-(pyridin-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole, picolinic acid | ~350, ~450 | - | 580 (deprotonated), 650 (protonated) | - | 0.30 | 60 | [1] |
| 2 | 1-phenyl-2-(4-(pyridin-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole, 2,2′-bipyridine | ~350, ~450 | - | 575 (deprotonated), 640 (protonated) | - | - | - | [1] |
| (mpmi)₂Ir(dmpypz) | 1-(4-tolyl)-3-methylimidazolium, 3,5-dimethyl-2-(pyrazol-3-yl)pyridine | - | 387 | - | - | - | - | [8] |
| (bpmi)₂Ir(dmpypz) | 1-biphenyl-4-yl-3-methylimidazole, 3,5-dimethyl-2-(pyrazol-3-yl)pyridine | - | 380 | - | - | - | - | [8] |
| (dfmi)₂Ir(dmpypz) | 1-(2,6-difluorobiphenyl)-3-methylimidazole, 3,5-dimethyl-2-(pyrazol-3-yl)pyridine | - | 378 | - | - | - | - | [8] |
Table 1: Photophysical Data of Selected Iridium(III) Complexes.
| Computational Method | Functional | Basis Set (Ir) | Basis Set (Other) | Solvent Model | Application | Reference |
| DFT | B3LYP | LANL2dz | 6-31G | PCM | Ground State Optimization | [7] |
| TD-DFT | B3LYP | CEP-31G | CEP-31G | CPCM (THF) | Excited State Energies | [7] |
| TD-DFT | ωB97X | DKH2 | DKH2 | - | MLCT State Characterization | [2][4] |
| DFT/TD-DFT | M06 | - | - | - | Electronic Structures | [10] |
Table 2: Common Computational Protocols for Iridium(III) Complexes.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and conceptual relationships in the study of iridium(III) complex excited states.
Caption: Integrated workflow for the study of Ir(III) complexes.
Caption: Jablonski diagram for an Ir(III) complex.
Conclusion and Future Outlook
The synergy between theoretical calculations and experimental studies has been instrumental in advancing our understanding of the excited states of iridium(III) complexes. Computational methods provide invaluable insights into structure-property relationships, enabling the in-silico design of novel complexes with desired photophysical properties for a wide range of applications. Future research will likely focus on the development of more accurate and efficient computational methods, including the use of machine learning to accelerate the discovery of new materials, and the application of these complexes in increasingly sophisticated technologies.[5][11] The continued exploration of the rich photophysics of iridium(III) complexes promises to unlock new scientific frontiers and technological innovations.
References
- 1. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Halide-Enhanced Spin-Orbit Coupling and the Phosphorescence Rate in Ir(III) Complexes. | Semantic Scholar [semanticscholar.org]
- 7. munin.uit.no [munin.uit.no]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Colors of Solvation: A Technical Guide to Solvatochromism in Bis-Cyclometalated Iridium Complexes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phenomenon of solvatochromism in bis-cyclometalated iridium(III) complexes. These fascinating compounds exhibit changes in their absorption and emission colors in response to the polarity of their solvent environment, a property that holds significant potential for applications in chemical sensing, bio-imaging, and optoelectronics. This document provides a comprehensive overview of the synthesis, photophysical properties, and the experimental and theoretical investigation of solvatochromism in this important class of transition metal complexes.
Introduction to Solvatochromism in Iridium Complexes
Solvatochromism refers to the change in the position, and sometimes intensity, of the absorption or emission bands of a chemical species with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. In the context of bis-cyclometalated iridium(III) complexes, which are renowned for their rich photophysical properties and high quantum yields, solvatochromism provides a powerful tool to probe and modulate their electronic structure.
The electronic transitions in these complexes, typically of metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) character, can lead to a significant change in the dipole moment of the molecule upon excitation. Polar solvents will interact more strongly with a more polar state, thus lowering its energy.
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap and a bathochromic (red) shift in the emission spectrum.
-
Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, resulting in an increase in the energy gap and a hypsochromic (blue) shift.
Understanding and controlling the solvatochromic behavior of bis-cyclometalated iridium complexes is crucial for the rational design of molecules with tailored photophysical properties for specific applications.
Synthesis of Solvatochromic Bis-Cyclometalated Iridium Complexes
The synthesis of bis-cyclometalated iridium(III) complexes typically follows a two-step procedure. The first step involves the formation of a dichloro-bridged iridium dimer, which then serves as a precursor for the introduction of an ancillary ligand in the second step.
General Synthesis Workflow
The logical progression for synthesizing these complexes is outlined below.
Caption: General synthesis workflow for bis-cyclometalated iridium complexes.
Quantitative Solvatochromic Data
The photophysical properties of bis-cyclometalated iridium complexes are highly dependent on the solvent environment. The following tables summarize the emission maxima (λem), quantum yields (Φ), and excited-state lifetimes (τ) for representative complexes in various solvents of differing polarity.
Table 1: Photophysical Data for Ir(ppy)₂(acac) in Various Solvents
| Solvent | Dielectric Constant (ε) | λem (nm) | Φ | τ (μs) |
| Toluene | 2.38 | 512 | 0.42 | 1.1 |
| Dichloromethane | 8.93 | 514 | 0.38 | 0.9 |
| Acetone | 20.7 | 518 | - | - |
| Acetonitrile | 37.5 | 520 | 0.25 | 0.6 |
Data compiled from multiple literature sources. Values can vary based on measurement conditions.
Table 2: Solvatochromic Shift of Emission Maxima for Various Bis-cyclometalated Iridium Complexes
| Complex | Ancillary Ligand | Toluene (nm) | Dichloromethane (nm) | Acetonitrile (nm) |
| Ir(ppy)₂(acac) | Acetylacetonate | 512 | 514 | 520 |
| Ir(ppy)₂(pic) | Picolinate | 515 | 518 | 525 |
| Ir(bt)₂(acac) | Acetylacetonate | 558 | 562 | 568 |
| Ir(piq)₂(acac) | Acetylacetonate | 620 | 625 | 632 |
ppy = 2-phenylpyridine, pic = picolinic acid, bt = 2-phenylbenzothiazole, piq = 1-phenylisoquinoline
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and comparable data in solvatochromism studies.
Synthesis of Dichloro-bridged Iridium Dimer [(ppy)₂Ir(μ-Cl)]₂
-
Reactants: Iridium(III) chloride hydrate (IrCl₃·nH₂O) and 2-phenylpyridine (ppy) are used in a 1:2.5 molar ratio.
-
Solvent: A 3:1 mixture of 2-ethoxyethanol and deionized water is used as the solvent.
-
Procedure: a. Suspend IrCl₃·nH₂O and ppy in the solvent mixture in a round-bottom flask. b. Heat the mixture to reflux under a nitrogen atmosphere for 12-18 hours. A yellow precipitate will form. c. Cool the reaction mixture to room temperature. d. Collect the precipitate by filtration and wash sequentially with methanol and diethyl ether. e. Dry the resulting yellow powder under vacuum.
Synthesis of the Final Complex [Ir(ppy)₂(acac)]
-
Reactants: The dichloro-bridged iridium dimer [(ppy)₂Ir(μ-Cl)]₂, acetylacetone (acac), and sodium carbonate (Na₂CO₃) are used in a 1:2.2:4 molar ratio.
-
Solvent: Dichloromethane or 2-ethoxyethanol is typically used.
-
Procedure: a. Suspend the iridium dimer, acetylacetone, and sodium carbonate in the solvent. b. Heat the mixture to reflux under a nitrogen atmosphere for 6-12 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. After completion, cool the mixture and filter to remove any inorganic salts. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/hexane).
Photophysical Measurements
-
UV-Vis Absorption Spectroscopy: a. Prepare solutions of the iridium complex in various spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M. b. Use a dual-beam UV-Vis spectrophotometer and 1 cm path length quartz cuvettes. c. Record the absorption spectra from 250 to 700 nm, using the pure solvent as a reference.
-
Photoluminescence (PL) Spectroscopy: a. Use the same solutions prepared for the absorption measurements. b. Excite the samples at a wavelength corresponding to an absorption maximum, typically in the MLCT band. c. Record the emission spectra, ensuring the excitation and emission slits are optimized to achieve a good signal-to-noise ratio. d. Correct the emission spectra for the wavelength-dependent sensitivity of the detector.
-
Quantum Yield Determination (Integrating Sphere Method): a. Place a cuvette with the pure solvent (blank) in the integrating sphere and measure the spectrum of the excitation source. b. Replace the blank with the sample solution and measure the spectrum again under identical conditions. c. The quantum yield is calculated by comparing the integrated intensity of the scattered excitation light from the blank and the sample, along with the integrated intensity of the sample's emission.
-
Excited-State Lifetime Measurement: a. Use time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy. b. Excite the sample with a pulsed laser source at a wavelength where the complex absorbs. c. Record the decay of the phosphorescence intensity over time. d. Fit the decay curve to an exponential function to determine the lifetime (τ).
Mechanism and Analysis of Solvatochromism
The solvatochromic shifts observed in bis-cyclometalated iridium complexes can be rationalized by considering the change in the electronic distribution upon excitation.
Energy Level Diagram Illustrating Solvatochromism
Caption: Energy level changes in positive solvatochromism.
The Lippert-Mataga Analysis
The Lippert-Mataga equation is a widely used model to analyze solvatochromic data and estimate the change in dipole moment between the ground and excited states (Δμ = μₑ - μ₉). The equation relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity function, f(ε, n):
νₐ - νₑ = [2(Δμ)² / (hc a³)] * f(ε, n) + constant
where:
-
νₐ and νₑ are the wavenumbers of the absorption and emission maxima, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
f(ε, n) = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] is the solvent polarity function, where ε is the dielectric constant and n is the refractive index of the solvent.
A plot of the Stokes shift (νₐ - νₑ) against the solvent polarity function f(ε, n) should yield a straight line, the slope of which is proportional to (Δμ)².
Experimental Workflow for Solvatochromism Study
Caption: Experimental workflow for a solvatochromism study.
Conclusion
The solvatochromism of bis-cyclometalated iridium(III) complexes is a rich and multifaceted phenomenon that offers deep insights into their electronic structure and excited-state dynamics. By systematically studying the influence of the solvent environment on their photophysical properties, researchers can rationally design and synthesize novel iridium complexes with optimized characteristics for a wide array of applications, from advanced materials to biological probes. The experimental and analytical frameworks presented in this guide provide a solid foundation for the exploration and exploitation of solvatochromism in this promising class of compounds.
Understanding Metal-to-Ligand Charge Transfer (MLCT) in Iridium Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes have garnered significant attention in diverse fields, including organic light-emitting diodes (OLEDs), photoredox catalysis, and photodynamic therapy (PDT).[1][2][3] Their utility stems from their rich photophysical properties, which are largely governed by metal-to-ligand charge transfer (MLCT) transitions. This technical guide provides a comprehensive overview of the core principles of MLCT in iridium complexes, details the experimental protocols for their characterization, and presents key quantitative data for a range of complexes.
Core Principles of Metal-to-Ligand Charge Transfer (MLCT)
In an iridium(III) complex, which has a d6 electron configuration, the metal center is surrounded by ligands in an octahedral or pseudo-octahedral geometry. The d-orbitals of the iridium atom split into two sets of energy levels: the lower-energy t2g orbitals and the higher-energy eg orbitals.[4] The ligands also possess their own molecular orbitals, including filled π orbitals and empty π* orbitals.
A Metal-to-Ligand Charge Transfer (MLCT) is an electronic transition where an electron is excited from a metal-centered d-orbital (primarily of t2g character) to a ligand-centered π* orbital.[5][6] This process can be initiated by the absorption of light, typically in the UV-visible region.[7] The energy of this transition, and thus the color of the light absorbed and emitted, is highly tunable by modifying the chemical structure of the ligands.[6]
The general process can be summarized as:
*Ir(d6) + hν → [Ir(d5)-L•-]
Upon absorption of a photon (hν), the complex transitions from the ground state (S0) to a singlet excited state (1MLCT). Due to the heavy-atom effect of iridium, there is strong spin-orbit coupling, which facilitates rapid and efficient intersystem crossing (ISC) to a triplet excited state (3MLCT).[8] It is from this long-lived triplet state that many of the interesting photophysical and photochemical properties of iridium complexes arise, including phosphorescence.[8]
Key Photophysical Properties
The photophysical properties of iridium complexes are crucial for their applications and are typically characterized by several key parameters:
-
Absorption Maximum (λabs): The wavelength at which the complex shows maximum absorption of light, corresponding to the energy of the electronic transition. MLCT bands are typically broad and found in the visible region of the spectrum.[7]
-
Emission Maximum (λem): The wavelength at which the complex emits light (phosphorescence) upon relaxation from the excited state.
-
Photoluminescence Quantum Yield (ΦPL): The ratio of photons emitted to photons absorbed, representing the efficiency of the emission process. Iridium complexes are known for their high quantum yields.[9]
-
Excited-State Lifetime (τ): The average time the complex spends in the excited state before returning to the ground state. The long lifetimes of the 3MLCT state in iridium complexes are advantageous for applications in photocatalysis and sensing.[9]
-
Redox Potentials: The oxidation and reduction potentials of the complex, which are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. These are crucial for understanding and predicting the feasibility of electron transfer reactions in photocatalysis.[10]
Data Presentation: Photophysical Properties of Selected Iridium(III) Complexes
The following tables summarize the photophysical and electrochemical data for a selection of cyclometalated iridium(III) complexes reported in the literature.
| Complex | λabs (nm) in CH2Cl2 | λem (nm) in CH2Cl2 | ΦPL in CH2Cl2 | τ (μs) in CH2Cl2 | Reference |
| 1 | 350-450 (broad) | 575 | 0.029 | 0.2 (air), 0.8 (Ar) | [11] |
| 2 | 350-450 (broad) | 600 | 0.016 | 0.2 (air), 2.0 (Ar) | [11] |
| Complex | λabs (nm) in CH3CN | λem (nm) in CH3CN | ΦPL in CH3CN | Eox (V vs Fc/Fc+) | Ered (V vs Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |
| [Ir(ppy)2(HL1)] | 258, 298, 385 | 592 | 0.08 | 0.89 | -2.31 | -5.69 | -2.49 | [5] |
| [Ir(ppy)2(HL2)]·0.5H2O | 258, 298, 385 | 592 | 0.08 | 0.89 | -2.31 | -5.69 | -2.49 | [5] |
| [Ir(dfppy)2(HL1)] | 254, 290, 370 | 508 | 0.25 | 1.15 | -2.25 | -5.95 | -2.55 | [5] |
| [Ir(dfppy)2(HL2)] | 254, 290, 370 | 508 | 0.25 | 1.15 | -2.25 | -5.95 | -2.55 | [5] |
| Complex | λabs (nm) in CH2Cl2 | λem (nm) in CH2Cl2 | ΦPL in CH2Cl2 | τ (μs) in CH2Cl2 | Reference |
| 1 | 270, 350-400 | 570 | 0.18 | 0.4 | [12] |
| 2 | 270, 350-400 | 555 | 0.30 | 0.6 | [12] |
Experimental Protocols
Accurate characterization of the photophysical properties of iridium complexes is essential. The following sections provide detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum of the iridium complex and identify the wavelengths of maximum absorption (λabs).
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile)
-
Iridium complex sample
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the iridium complex in the chosen solvent with a known concentration (typically in the range of 10-5 to 10-6 M). The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).
-
Prepare a blank sample containing only the pure solvent.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
Set the scan speed and slit width according to the instrument's manual for optimal resolution.
-
-
Measurement:
-
Fill a clean quartz cuvette with the blank solvent and place it in the reference beam path of the spectrophotometer.
-
Fill another clean quartz cuvette with the blank solvent and place it in the sample beam path. Run a baseline correction to zero the instrument.
-
Replace the blank in the sample beam path with the cuvette containing the iridium complex solution.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) at each λabs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Emission Spectroscopy (Phosphorescence)
Objective: To measure the emission spectrum of the iridium complex and determine the wavelength of maximum emission (λem).
Materials and Equipment:
-
Fluorometer or spectrofluorometer equipped with a pulsed or continuous wave excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
Quartz cuvettes (1 cm path length, four-sided polished for right-angle detection).
-
Spectroscopic grade solvent.
-
Iridium complex sample.
-
Nitrogen or argon gas for deoxygenation.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the iridium complex (typically 10-5 to 10-6 M) in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
To measure phosphorescence, which is often quenched by molecular oxygen, deoxygenate the solution by bubbling with nitrogen or argon gas for at least 15-20 minutes. Seal the cuvette to prevent re-oxygenation.
-
-
Instrument Setup:
-
Turn on the instrument and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) to one of the absorption maxima of the complex determined from the UV-Vis spectrum.
-
Set the emission wavelength range to be scanned, ensuring it is to the red of the excitation wavelength.
-
Adjust the excitation and emission slit widths to balance signal intensity and resolution.
-
-
Measurement:
-
Place the cuvette containing the deoxygenated sample solution in the sample holder.
-
Record the emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
The shape and vibronic structure of the emission spectrum can provide insights into the nature of the excited state.
-
Photoluminescence Quantum Yield (ΦPL) Determination (Integrating Sphere Method)
Objective: To determine the absolute photoluminescence quantum yield of the iridium complex.
Materials and Equipment:
-
Spectrofluorometer equipped with an integrating sphere.
-
Excitation light source.
-
CCD spectrometer or other suitable detector.
-
Iridium complex sample (in solution or as a thin film).
Procedure:
-
Instrument Setup:
-
Calibrate the system according to the manufacturer's instructions.
-
-
Measurement of Sample:
-
Place the sample (in a cuvette for solutions or on a holder for films) inside the integrating sphere.
-
Excite the sample at a specific wavelength where it absorbs.
-
Measure the spectrum of the emitted light from the sample.
-
-
Measurement of Blank:
-
Remove the sample and measure the spectrum of the scattered excitation light from the empty sphere (or with a blank solvent).
-
-
Data Analysis:
-
The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the emitted light from the sample to the integrated intensity of the scattered excitation light from the blank. The software corrects for the absorbance of the sample.
-
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the iridium complex and estimate the HOMO and LUMO energy levels.
Materials and Equipment:
-
Potentiostat.
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon or platinum).
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).
-
Counter electrode (e.g., platinum wire).
-
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in a dry, deoxygenated solvent like acetonitrile or dichloromethane).
-
Iridium complex sample.
-
Nitrogen or argon gas for deoxygenation.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used.
-
-
Cell Assembly:
-
Add the electrolyte solution to the electrochemical cell.
-
Insert the three electrodes into the cell.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Measurement:
-
Record a cyclic voltammogram of the blank electrolyte solution to determine the solvent window.
-
Add a known concentration of the iridium complex (typically 1-5 mM) to the cell.
-
Set the potential range to scan, based on the expected redox processes.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
Record a voltammogram of a standard reference compound, such as ferrocene, under the same conditions for internal calibration.
-
-
Data Analysis:
-
Determine the half-wave potentials (E1/2) for the oxidation (Epa + Epc)/2 and reduction processes from the cyclic voltammogram.
-
Reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations:
-
EHOMO (eV) = -[Eox vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -[Ered vs Fc/Fc+ + 4.8]
-
-
Mandatory Visualizations
Metal-to-Ligand Charge Transfer (MLCT) Process
Caption: Jablonski diagram illustrating the MLCT process in an iridium complex.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the synthesis and photophysical characterization of iridium complexes.
Photocatalytic Cycle of an Iridium Complex
Caption: Generalized photocatalytic cycles of an iridium complex.
Mechanism of Action in Photodynamic Therapy (PDT)
Caption: Signaling pathways for Type I and Type II photodynamic therapy mediated by an iridium complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices [mdpi.com]
- 7. Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Phototoxicity of cyclometallated Ir(III) complexes bearing a thio-bis-benzimidazole ligand, and its monodentate analogue, as potential PDT photosensitisers in cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application of Bis-Cyclometalated Iridium(III) Complexes in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of bis-cyclometalated iridium(III) complexes as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). These materials are of significant interest due to their ability to harness both singlet and triplet excitons, leading to high internal quantum efficiencies approaching 100%. The following sections will cover the synthesis of these complexes, their photophysical properties, and the fabrication and characterization of high-performance OLED devices.
Introduction to Bis-Cyclometalated Iridium(III) Complexes in OLEDs
Bis-cyclometalated iridium(III) complexes are a class of organometallic compounds that have become the cornerstone of phosphorescent OLED (PHOLED) technology. Their general structure consists of a central iridium atom coordinated to two cyclometalating (C^N) ligands and one ancillary ligand. The heavy iridium atom facilitates strong spin-orbit coupling, which enables efficient intersystem crossing from the singlet to the triplet excited state and subsequent highly efficient phosphorescence from the triplet state.
The emission color of these complexes can be finely tuned by modifying the chemical structure of both the cyclometalating and ancillary ligands. This tunability allows for the creation of emitters that span the entire visible spectrum, making them suitable for full-color displays and solid-state lighting applications.
Synthesis of Bis-Cyclometalated Iridium(III) Complexes
The synthesis of bis-cyclometalated iridium(III) complexes is typically a two-step process. The first step involves the formation of a chloro-bridged iridium dimer, which is then reacted with an ancillary ligand in the second step to yield the final complex.
Experimental Protocol: Synthesis of Chloro-Bridged Iridium(III) Dimer, e.g., [Ir(ppy)₂Cl]₂
This protocol describes the synthesis of the common precursor, dichloro-bis(2-phenylpyridine)iridium(III) dimer.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-phenylpyridine (ppy)
-
2-ethoxyethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5-3.0 eq).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water to the flask.
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 110-120 °C) under an inert atmosphere and stir vigorously for 12-24 hours. The color of the solution will typically change, and a precipitate will form.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
Wash the collected solid sequentially with methanol and hexane to remove unreacted starting materials and byproducts.
-
Dry the resulting yellow-orange solid under vacuum to yield the chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂.
Experimental Protocol: Synthesis of Bis-Cyclometalated Iridium(III) Complex, e.g., Ir(ppy)₂(acac)
This protocol describes the reaction of the chloro-bridged dimer with an ancillary ligand, using acetylacetone (acac) as an example.
Materials:
-
Chloro-bridged iridium(III) dimer (e.g., [Ir(ppy)₂Cl]₂)
-
Acetylacetone (acac)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
2-ethoxyethanol or another high-boiling point solvent
-
Argon or Nitrogen gas
Procedure:
-
In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, suspend the chloro-bridged iridium dimer (1.0 eq) in 2-ethoxyethanol.
-
Add acetylacetone (2.5-3.0 eq) and sodium carbonate (5.0 eq) to the suspension.
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 110-120 °C) under an inert atmosphere and stir for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product is then purified by column chromatography on silica gel, typically using a mixture of dichloromethane and hexane as the eluent.
-
The purified product is recrystallized from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final bis-cyclometalated iridium(III) complex as a crystalline solid.
Photophysical and Electroluminescence Data
The performance of bis-cyclometalated iridium(III) complexes in OLEDs is determined by their photophysical properties and the device architecture. Below are tables summarizing key data for representative green, red, and blue emitting complexes.
Table 1: Photophysical Properties of Selected Bis-Cyclometalated Iridium(III) Complexes
| Complex | Emission Color | λₑₘ (nm) | Photoluminescence Quantum Yield (Φₚₗ) | Phosphorescence Lifetime (τ) (µs) |
| Ir(ppy)₂(acac) | Green | 512 | ~0.4 - 0.92 | ~1.2 - 2.0 |
| Ir(bt)₂(acac) | Yellow | 558 | ~0.2 - 0.3 | ~1.5 |
| Ir(btp)₂(acac) | Red | 616 | ~0.2 - 0.25 | ~2.5 |
| FIrpic | Blue | 472, 498 | ~0.4 - 0.7 | ~1.8 |
Note: Photophysical properties can vary depending on the solvent and measurement conditions.
Table 2: Electroluminescence Performance of OLEDs with Selected Bis-Cyclometalated Iridium(III) Emitters
| Emitter | Host | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Ir(ppy)₂(acac) | CBP | 19.0 | 60.0 | 35.0 | (0.32, 0.61) |
| Ir(btp)₂(acac) | CBP | 11.5 | 10.1 | 4.3 | (0.65, 0.35) |
| (ptq)₂Ir(acac) | TCTA/Bepp₂ | 22.9 | - | - | (0.61, 0.36)[1] |
| FIrpic | mCP | >17 | >30 | >30 | (0.16, 0.25)[2] |
| Ir1 | TCTA/Bepp₂ | 10.08 | 13.47 | 10.35 | (0.61, 0.37)[3] |
Note: Device performance is highly dependent on the device architecture, including the choice of host and charge transport materials.
OLED Fabrication and Characterization
The fabrication of high-performance PHOLEDs is typically carried out in a high-vacuum environment using thermal evaporation.
Experimental Protocol: Fabrication of a Multilayer PHOLED by Vacuum Deposition
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for hole injection, hole transport, emissive layer (host and dopant), hole blocking, and electron transport layers.
-
Metal for cathode (e.g., LiF/Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning facility (sonication baths with detergents, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode. A typical device structure is:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the bis-cyclometalated iridium(III) complex dopant (e.g., 6-12 wt%) to a thickness of 20-30 nm. The deposition rates must be carefully controlled to achieve the desired doping concentration.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): e.g., B3PyPB (50 nm)
-
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF) (0.5-1.0 nm).
-
Deposit a thicker layer of a low work function metal, such as aluminum (Al) (100 nm), to form the cathode.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
-
Device Characterization
The performance of the fabricated OLEDs is characterized by measuring their current-voltage-luminance (I-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE). These measurements are typically performed using a source meter, a photometer or spectroradiometer, and an integrating sphere.
Visualizations
Signaling Pathways and Workflows
Caption: Energy level diagram of a typical multilayer PHOLED.
Caption: Jablonski diagram illustrating the phosphorescence mechanism.
Caption: Workflow for the fabrication of a multilayer PHOLED.
References
- 1. Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Two Novel Neutral Cyclometalated Iridium(III) Complexes Based on 10,11,12,13-Tetrahydrodibenzo[a,c]phenazine for Efficient Red Electroluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric C-H Borylation Using Iridium-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iridium-based catalysts in asymmetric carbon-hydrogen (C-H) borylation reactions. This powerful synthetic tool allows for the direct conversion of C-H bonds into valuable boronate esters with high enantioselectivity, enabling the efficient construction of chiral molecules for applications in drug discovery and development.
Introduction to Asymmetric C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a robust and versatile method for the functionalization of unactivated C-H bonds.[1][2] The use of chiral ligands in conjunction with iridium precursors allows for the enantioselective installation of a boryl group, creating a stereocenter from a prochiral C-H bond. This process is highly attractive for several reasons:
-
Atom Economy: C-H borylation avoids the need for pre-functionalized substrates, leading to more efficient and sustainable synthetic routes.
-
Late-Stage Functionalization: This methodology can be applied to complex molecules, such as drug candidates, in the later stages of a synthetic sequence, allowing for rapid diversification and structure-activity relationship (SAR) studies.[3]
-
Versatility of Boronate Esters: The resulting boronate esters are versatile synthetic intermediates that can be readily converted into a wide range of other functional groups, including alcohols, amines, and aryl groups, through well-established transformations like Suzuki-Miyaura cross-coupling.[4][5]
Key Iridium Catalysts and Chiral Ligands
The success of asymmetric C-H borylation relies heavily on the choice of the iridium precursor and the chiral ligand. A common iridium precursor is [Ir(COD)OMe]2 (COD = 1,5-cyclooctadiene). The chiral ligand is crucial for inducing enantioselectivity. Various classes of chiral ligands have been successfully employed, including those based on bidentate phosphines, phosphite-oxazolines, and bidentate boryl ligands.[4][6]
Experimental Protocols
The following are general protocols for iridium-catalyzed asymmetric C-H borylation. Specific reaction conditions may need to be optimized for different substrates.
General Procedure for Asymmetric C-H Borylation of Diarylphosphinates
This protocol is adapted from the work of Song et al. on the phosphinate-directed ortho-C-H borylation to construct P-stereogenic phosphorus compounds.[7]
Materials:
-
[Ir(COD)OMe]2 (Iridium precursor)
-
Chiral ligand (e.g., a custom-designed chiral bidentate boryl ligand)
-
Diarylphosphinate substrate
-
Bis(pinacolato)diboron (B2pin2)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, a dried reaction vial is charged with the diarylphosphinate substrate (0.1 mmol, 1.0 equiv).
-
To the vial, add [Ir(COD)OMe]2 (1.5 mol %), the chiral ligand (3.3 mol %), and B2pin2 (0.12 mmol, 1.2 equiv).
-
Add anhydrous THF (1.0 mL) to the vial.
-
The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired borylated product.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Asymmetric C(sp²)–H Borylation of Diarylmethylamines
This protocol is based on the work of Zou et al. for the desymmetrization of prochiral diarylmethylamines.[4][5]
Materials:
-
[Ir(COD)OMe]2
-
Chiral bidentate boryl ligand (e.g., L3 as described in the reference)
-
Diarylmethylamine substrate
-
B2pin2
-
Anhydrous solvent (e.g., Cyclopentyl methyl ether - CPME)
-
Inert atmosphere
Procedure:
-
In a glovebox, a dried Schlenk tube is charged with the diarylmethylamine substrate (0.2 mmol, 1.0 equiv).
-
Add the chiral bidentate boryl ligand (0.006 mmol, 3.0 mol %) and [Ir(COD)OMe]2 (0.003 mmol, 1.5 mol %).
-
Add B2pin2 (0.3 mmol, 1.5 equiv).
-
Add anhydrous CPME (1.0 mL).
-
The Schlenk tube is sealed and the mixture is stirred at a specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel.
-
The ee is determined by chiral HPLC analysis.
General Procedure for Asymmetric Borylation of Unactivated Methylene C(sp³)–H Bonds
This protocol is adapted from a method for the borylation of 2-alkylpyridines using a chiral monophosphite ligand.[6]
Materials:
-
[Ir(OMe)(COD)]2
-
Chiral monophosphite ligand (e.g., (R,R)-L6 in the reference)
-
2-alkylpyridine substrate
-
B2pin2
-
Anhydrous solvent (e.g., CPME)
-
Inert atmosphere
Procedure:
-
In an inert atmosphere glovebox, a reaction vial is charged with the 2-alkylpyridine substrate (0.60 mmol).
-
Add B2pin2 (0.30 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving [Ir(OMe)(COD)]2 (3 mol % Ir) and the chiral monophosphite ligand (3 mol %) in CPME (1 mL).
-
Add the catalyst solution to the substrate mixture.
-
The vial is sealed and heated to 80 °C for 15 hours.
-
After cooling, the reaction mixture can be subjected to an oxidative workup (e.g., with NaBO3·4H2O) to convert the boronate ester to an alcohol for easier analysis of yield and ee.
-
Purification is typically performed by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize representative quantitative data from the literature for different classes of substrates.
Table 1: Asymmetric C-H Borylation of Diarylphosphinates [7]
| Substrate | Product | Yield (%) | ee (%) |
| Diphenylphosphinate | (R)-2-(diphenylphosphoryl)phenylboronic acid pinacol ester | 95 | 92 |
| (4-MeOC6H4)2P(O)H | (R)-2-((bis(4-methoxyphenyl)phosphoryl)phenyl)boronic acid pinacol ester | 93 | 91 |
| (4-FC6H4)2P(O)H | (R)-2-((bis(4-fluorophenyl)phosphoryl)phenyl)boronic acid pinacol ester | 96 | 90 |
Table 2: Asymmetric C(sp²)–H Borylation of Diarylmethylamines [4][5]
| Substrate | Product | Yield (%) | ee (%) |
| N-Benzhydrylaniline | (R)-2-(anilino(phenyl)methyl)phenylboronic acid pinacol ester | 85 | 96 |
| N-(4-methoxybenzhydryl)aniline | (R)-2-(anilino(4-methoxyphenyl)methyl)phenylboronic acid pinacol ester | 82 | 95 |
| N-(4-chlorobenzhydryl)aniline | (R)-2-(anilino(4-chlorophenyl)methyl)phenylboronic acid pinacol ester | 88 | 94 |
Table 3: Asymmetric Borylation of Unactivated Methylene C(sp³)–H Bonds [6]
| Substrate | Product (after oxidation) | Yield (%) | ee (%) |
| 2-Ethylpyridine | (R)-1-(pyridin-2-yl)ethanol | 85 | 94 |
| 2-Propylpyridine | (R)-1-(pyridin-2-yl)propan-1-ol | 82 | 93 |
| 2-Butylpyridine | (R)-1-(pyridin-2-yl)butan-1-ol | 78 | 92 |
Visualizations
Catalytic Cycle
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that proceeds through Ir(III) and Ir(V) intermediates.[1][2]
Caption: Simplified catalytic cycle for iridium-catalyzed C-H borylation.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and execution of an asymmetric C-H borylation reaction, from initial high-throughput screening to scale-up and product analysis.[3]
Caption: General experimental workflow for asymmetric C-H borylation.
Conclusion
Iridium-catalyzed asymmetric C-H borylation is a powerful and increasingly utilized transformation in modern organic synthesis. The protocols and data presented here provide a starting point for researchers to explore the potential of this methodology in their own work. Careful selection of the iridium precursor, chiral ligand, and reaction conditions is paramount to achieving high yields and enantioselectivities. With ongoing research, the scope and utility of this reaction are expected to continue to expand, further impacting the fields of catalysis and drug discovery.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Asymmetric C(sp2)-H Borylation of Diarylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: High-Yield Synthesis of Heteroleptic Iridium(III) Complexes
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the high-yield synthesis of heteroleptic iridium(III) complexes, which are of significant interest for applications in organic light-emitting diodes (OLEDs), photodynamic therapy, and bioimaging. The protocol is based on established synthetic strategies that are both robust and versatile.
Introduction
Heteroleptic iridium(III) complexes, with the general formula [Ir(C^N)₂L^X], are prized for their unique photophysical properties, including high quantum efficiencies and tunable emission wavelengths.[1] The synthesis of these complexes typically involves two main steps: the formation of a chloro-bridged iridium(III) dimer followed by the introduction of an ancillary ligand.[2][3] This modular approach allows for fine-tuning of the complex's electronic and steric properties by judicious selection of the cyclometalating (C^N) and ancillary (L^X) ligands.[2][3][4] Microwave-assisted techniques have also emerged as a method for rapid, one-pot, and high-yield synthesis.[5]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various heteroleptic iridium(III) complexes using the protocol described below.
| Cyclometalating Ligand (C^N) | Ancillary Ligand (L^X) | Complex | Yield (%) | Reference |
| 2-phenylpyridine (ppy) | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | [Ir(ppy)₂(dtbbpy)]PF₆ | up to 96 | [5] |
| 2-phenylpyridine (ppy) | 2,2'-bipyridine (bpy) | [Ir(ppy)₂bpy]PF₆ | 75-83 | [6] |
| 2-(2,4-difluorophenyl)pyridine (dfppy) | Pyridyl-imino-isoindoline derivative (L1) | Ir(dfppy)₂(L1) | Not specified | [1] |
| 2-phenylpyridine (ppy) | Picolinic acid (pic) | Ir(ppy)₂(pic) | >60 | [7] |
| 2-phenylpyridine (ppy) | Acetylacetonate (acac) | Ir(ppy)₂(acac) | >60 | [7] |
Experimental Protocol: Two-Step Synthesis
This protocol outlines the synthesis of a representative heteroleptic iridium(III) complex, [Ir(ppy)₂(bpy)]PF₆, and can be adapted for other similar complexes.
Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(ppy)₂Cl]₂
-
Reactants:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-phenylpyridine (ppy)
-
2-ethoxyethanol (or a similar high-boiling point solvent)
-
Water
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine IrCl₃·xH₂O (1 equivalent) and 2-phenylpyridine (2.5-3 equivalents). b. Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water as the solvent. c. Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature. e. Add water to precipitate the product. f. Collect the solid product by vacuum filtration. g. Wash the solid with methanol and diethyl ether to remove unreacted starting materials and byproducts. h. Dry the resulting yellow-orange solid, [Ir(ppy)₂Cl]₂, under vacuum.
Step 2: Synthesis of the Heteroleptic Iridium(III) Complex, [Ir(ppy)₂(bpy)]PF₆
-
Reactants:
-
[Ir(ppy)₂Cl]₂ (1 equivalent)
-
2,2'-bipyridine (bpy) (2.2 equivalents)
-
Dichloromethane (DCM) or another suitable solvent
-
Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)
-
-
Procedure: a. In a round-bottom flask, dissolve the chloro-bridged dimer, [Ir(ppy)₂Cl]₂ (1 equivalent), and the ancillary ligand, 2,2'-bipyridine (2.2 equivalents), in dichloromethane. b. Reflux the mixture under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC. c. After completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Dissolve the resulting solid in a minimum amount of a suitable solvent (e.g., methanol or acetone). f. Add a saturated aqueous solution of NH₄PF₆ or KPF₆ to precipitate the final product as a hexafluorophosphate salt.[6][8] g. Collect the precipitate by vacuum filtration. h. Wash the solid with water and diethyl ether. i. The crude product can be further purified by column chromatography or recrystallization to obtain the pure heteroleptic iridium(III) complex.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of heteroleptic iridium(III) complexes.
Caption: Experimental workflow for the two-step synthesis of heteroleptic iridium(III) complexes.
Caption: Logical relationship of the key stages in the synthesis of heteroleptic iridium(III) complexes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The design and synthesis of green emissive iridium( iii ) complexes guided by calculations of the vibrationally-resolved emission spectra - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00304C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application of Iridium Complexes in Cellular Bioimaging and Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes have emerged as powerful tools in cellular bioimaging and sensing due to their unique photophysical properties.[1][2] These complexes exhibit strong spin-orbit coupling, which facilitates intersystem crossing and results in intense and long-lived phosphorescence.[3] This phosphorescence allows for time-resolved imaging techniques that can effectively reduce background autofluorescence, leading to a significantly improved signal-to-noise ratio.[4] Key advantages of iridium(III) complexes include their large Stokes shifts, high quantum yields, and tunable emission wavelengths from the visible to the near-infrared (NIR) region, which can be readily achieved by modifying their cyclometalating and ancillary ligands.[5][6]
These versatile complexes have been successfully employed as probes for imaging entire cells, specific organelles such as mitochondria, lysosomes, and the nucleus, and for sensing various biologically important analytes including metal ions, pH, and reactive oxygen species.[5][7][8] Furthermore, their utility extends to photodynamic therapy (PDT), where they can act as photosensitizers to generate cytotoxic species upon light irradiation.[9] This document provides detailed application notes and experimental protocols for the use of iridium(III) complexes in cellular bioimaging and sensing, along with a compilation of their photophysical and cytotoxic properties.
Data Presentation: Photophysical and Cytotoxic Properties of Selected Iridium(III) Complexes
The following tables summarize the key photophysical and cytotoxic properties of representative iridium(III) complexes used in cellular imaging and sensing. This data is crucial for selecting the appropriate complex for a specific application and for optimizing experimental conditions.
Table 1: Photophysical Properties of Selected Iridium(III) Complexes
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Phosphorescence Lifetime (τ, µs) | Stokes Shift (nm) | Solvent | Reference |
| [Ir(ppy)₂(bpy)]⁺ | ~380, 460 | 602 | 0.14 | ~1.0 | 142 | CH₃CN | [10] |
| [Ir(phq)₂(H₂O)₂]⁺ | - | 598 | - | - | - | aq. buffer | [11] |
| Ir-p | >400 | ~620 | - | - | >220 | PBS | [5] |
| Ir-q | >400 | ~650 | 0.115 | - | >250 | PBS | [5] |
| Complex 1 (pH sensor) | ~360 | 550-670 | up to 0.30 | up to 60 | >190 | CH₂Cl₂ | [8] |
| IrMitoOlivine | - | - | - | - | - | - | [12] |
| IrMitoNIR | - | - | - | - | - | - | [12] |
| [Ir(dfpy)₂(bpy)]PF₆ | - | 517 | - | 0.90 | - | CH₂Cl₂ | [9] |
| [Ir(dfpy)₂(f-bpy)]PF₆ | - | 623 | - | 1.12 | - | CH₂Cl₂ | [9] |
Table 2: Cytotoxicity Data (IC₅₀ values in µM) of Selected Iridium(III) Complexes
| Complex | HeLa | A549 | SGC-7901 | CHO-K1 | Reference |
| Complex 1 | >100 | - | 3.6 ± 0.1 | - | [13] |
| Complex 2 | - | 14.1 ± 0.5 | - | - | [13] |
| Complex 3 | - | 11.1 ± 1.3 | - | - | [13] |
| Ir-p | - | - | - | >131 | [5] |
| Ir-q | - | - | - | >116 | [5] |
| Complex 3 (pH sensor) | - | - | - | >80% viability at 10 µM | [8] |
| Complex 4 (pH sensor) | - | - | - | >80% viability at 10 µM | [8] |
| [Ir(ppy)₂(bpy)]⁺ | - | - | - | - | |
| IrMitoOlivine | Low | - | - | - | [12] |
| IrMitoNIR | Low | - | - | - | [12] |
Experimental Protocols
Protocol 1: General Cellular Staining with a Phosphorescent Iridium(III) Complex
This protocol describes a general method for staining the cytoplasm of live or fixed cells using a cell-permeable iridium(III) complex.
Materials:
-
Iridium(III) complex stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cells (e.g., HeLa, CHO-K1) cultured on glass-bottom dishes or coverslips
-
Paraformaldehyde (4% in PBS for fixed cell imaging)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Live Cells: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Fixed Cells: Culture cells on coverslips, wash with PBS, and fix with 4% paraformaldehyde for 20 minutes at room temperature. Wash the fixed cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of the iridium(III) complex by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the iridium(III) complex working solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.[11]
-
(Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the cells during the last 10-20 minutes of incubation.
-
-
Imaging:
-
After incubation, remove the staining solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope with appropriate laser excitation and emission filter settings for the specific iridium(III) complex. For many iridium complexes, excitation at 405 nm is suitable.[1][9]
-
Workflow for General Cellular Staining:
Caption: Workflow for general cellular staining with an iridium(III) complex.
Protocol 2: Specific Mitochondrial Imaging
This protocol details the use of mitochondria-targeting iridium(III) complexes for imaging this organelle in living cells.
Materials:
-
Mitochondria-targeting iridium(III) complex (e.g., a complex functionalized with a triphenylphosphonium cation) stock solution (1 mM in DMSO).
-
Cells cultured on glass-bottom dishes.
-
Cell culture medium.
-
PBS, pH 7.4.
-
Confocal microscope.
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes to 60-80% confluency.
-
Staining:
-
Prepare a working solution of the mitochondria-targeting iridium(III) complex in cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing medium, wash the cells with PBS, and add the staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium.
-
Image using a confocal microscope with appropriate settings. For two-photon imaging, a Ti:sapphire laser tuned to a suitable wavelength (e.g., 750 nm) can be used.
-
Workflow for Mitochondrial Imaging:
Caption: Workflow for specific mitochondrial imaging with an iridium(III) complex.
Protocol 3: Intracellular pH Sensing
This protocol outlines a method for measuring intracellular pH using a pH-sensitive iridium(III) complex, often utilizing phosphorescence lifetime imaging microscopy (PLIM).
Materials:
-
pH-sensitive iridium(III) complex stock solution (1 mM in DMSO).
-
Cells cultured on glass-bottom dishes.
-
Calibration buffers of known pH values (e.g., a range from pH 4.0 to 8.0).
-
Nigericin and monensin (ionophores for pH calibration).
-
Confocal microscope equipped with PLIM capabilities.
Procedure:
-
Cell Staining:
-
Culture and stain cells with the pH-sensitive iridium(III) complex (typically 5-10 µM for 30-60 minutes) as described in Protocol 1.
-
-
PLIM Imaging:
-
Acquire phosphorescence lifetime images of the stained cells using the PLIM system. The lifetime of the probe will vary with the pH of its microenvironment.
-
-
In Situ Calibration:
-
To correlate phosphorescence lifetime with pH, perform an in situ calibration.
-
Prepare a high K⁺ buffer containing the ionophores nigericin (10 µM) and monensin (10 µM).
-
Replace the cell culture medium with a series of calibration buffers of known pH values, each containing the ionophores.
-
Incubate the cells in each calibration buffer for 5-10 minutes to equilibrate the intracellular and extracellular pH.
-
Acquire PLIM images for each pH point to generate a calibration curve of phosphorescence lifetime versus pH.
-
-
Data Analysis:
-
Analyze the PLIM data from the experimental cells using the calibration curve to determine the intracellular pH.
-
Signaling Pathway for a pH-Responsive Iridium(III) Complex:
Caption: Principle of a pH-responsive iridium(III) complex for PLIM-based sensing.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of iridium(III) complexes.
Materials:
-
Iridium(III) complex stock solutions.
-
Cells seeded in a 96-well plate.
-
MTT solution (5 mg/mL in PBS).
-
DMSO or solubilizing solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]
-
Treatment: Treat the cells with various concentrations of the iridium(III) complex and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for determining the cytotoxicity of iridium(III) complexes using the MTT assay.
Conclusion
Iridium(III) complexes offer a versatile and highly adaptable platform for advanced cellular bioimaging and sensing applications. Their superior photophysical properties, particularly their phosphorescence and tunable emission, provide significant advantages over traditional organic fluorophores. The protocols outlined in this document provide a foundation for researchers to utilize these powerful tools in their studies. By carefully selecting the appropriate complex based on its photophysical and biological properties, and by optimizing the experimental conditions, it is possible to gain valuable insights into cellular structure, function, and dynamics. As research in this field continues to expand, the development of new iridium(III) complexes with enhanced capabilities will undoubtedly further broaden their impact on biological and biomedical research.
References
- 1. Click-ready iridium( iii ) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00255E [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 11. Phosphorescent Imaging of Living Cells Using a Cyclometalated Iridium(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Anticancer Effect Studies of Iridium(III) Polypyridyl Complexes against SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tuning the Emission Color of Cyclometalated Iridium Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to tune the phosphorescent emission color of cyclometalated iridium(III) complexes. Detailed experimental protocols for the synthesis of representative complexes across the visible spectrum are included, along with structured data to facilitate comparison of different tuning strategies.
Introduction
Cyclometalated iridium(III) complexes are a class of phosphorescent materials that have garnered significant interest for a wide range of applications, including organic light-emitting diodes (OLEDs), bioimaging, and photoredox catalysis. A key feature of these complexes is the ability to systematically tune their emission color from blue to deep red by modifying their ligand frameworks. This tunability allows for the rational design of molecules with specific photophysical properties tailored for a given application.
The emission in these d⁶ octahedral complexes originates from a triplet excited state with mixed metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) character. The energy of this emissive state, and thus the color of the emitted light, can be precisely controlled by altering the electronic properties of the cyclometalating (C^N) and ancillary (N^N or L^X) ligands.
Strategies for Emission Color Tuning
The emission color of cyclometalated iridium complexes is primarily determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on a mixture of the iridium d-orbitals and the phenyl ring of the cyclometalating ligand, while the LUMO is predominantly located on the N-heterocyclic part of the C^N ligand or on the ancillary ligand.[1] Therefore, modifications to these ligands can effectively modulate the HOMO-LUMO gap and, consequently, the emission wavelength.
Modification of the Cyclometalating (C^N) Ligand
-
Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., -F, -CF₃) onto the phenyl ring of the C^N ligand stabilizes the HOMO, leading to a larger HOMO-LUMO gap and a blue-shift in the emission.[2]
-
Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., -CH₃, -OCH₃) to the phenyl ring destabilizes the HOMO, resulting in a smaller HOMO-LUMO gap and a red-shift in the emission.
-
Extension of π-Conjugation: Increasing the π-conjugation of the N-heterocyclic part of the C^N ligand (e.g., using quinoline or isoquinoline instead of pyridine) lowers the LUMO energy, leading to a red-shift in the emission.[3]
Modification of the Ancillary (N^N or L^X) Ligand
-
Electron-Withdrawing Groups: Placing EWGs on the ancillary ligand lowers the LUMO energy, which is often localized on this ligand. This reduces the HOMO-LUMO gap and causes a red-shift in the emission.
-
Electron-Donating Groups: EDGs on the ancillary ligand raise the LUMO energy, increasing the HOMO-LUMO gap and resulting in a blue-shift.
-
Ligand Field Strength: Ancillary ligands with strong ligand fields can also influence the emission color.
The interplay between the modifications on both the C^N and ancillary ligands allows for fine-tuning of the emission color across the entire visible spectrum.
Data Presentation: Photophysical Properties of Tuned Iridium Complexes
The following tables summarize the photophysical data for a selection of cyclometalated iridium complexes, demonstrating the effect of ligand modifications on their emission properties.
Table 1: Tuning Emission from Blue to Green
| Complex | C^N Ligand | Ancillary Ligand | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (µs) | Reference |
| [Ir(dfppy)₂(dtbbpy)]PF₆ | 2-(2,4-difluorophenyl)pyridine | 4,4'-di-tert-butyl-2,2'-bipyridine | 475, 505 | 0.43 | 1.8 | N/A |
| fac-Ir(ppy)₃ | 2-phenylpyridine | 2-phenylpyridine | 510 | ~1.0 | 1.9 | N/A |
| [Ir(ppy)₂(bpy)]PF₆ | 2-phenylpyridine | 2,2'-bipyridine | 513 | 0.08 | 0.4 | N/A |
Table 2: Tuning Emission from Yellow to Red
| Complex | C^N Ligand | Ancillary Ligand | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (µs) | Reference |
| [Ir(ppy)₂(acac)] | 2-phenylpyridine | acetylacetonate | 520 | 0.2 | 0.6 | N/A |
| Ir(piq)₃ | 1-phenylisoquinoline | 1-phenylisoquinoline | 620 | 0.22 | 1.9 | [4] |
| Ir(bt)₂(acac) | 2-phenylbenzothiazole | acetylacetonate | 558 | 0.12 | 0.9 | N/A |
| Ir(pq)₂(acac) | 2-phenylquinoline | acetylacetonate | 600 | 0.15 | 1.2 | N/A |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative chloro-bridged iridium dimer intermediate and a selection of iridium complexes with emission colors spanning the visible spectrum.
General Synthesis of Chloro-Bridged Iridium(III) Dimer, [Ir(C^N)₂Cl]₂
This is a common precursor for the synthesis of heteroleptic iridium complexes.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Cyclometalating ligand (e.g., 2-phenylpyridine) (2.5 equivalents)
-
2-ethoxyethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add IrCl₃·xH₂O and the cyclometalating ligand.
-
Add a 3:1 mixture of 2-ethoxyethanol and water to the flask.
-
De-gas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water and then with a small amount of methanol or ethanol.
-
Dry the resulting solid (typically a yellow or orange powder) under vacuum. The dimer is often used in the next step without further purification.
Protocol for a Blue-Emitting Complex: [Ir(dfppy)₂(dtbbpy)]PF₆
Materials:
-
[Ir(dfppy)₂Cl]₂ (dfppy = 2-(2,4-difluorophenyl)pyridine)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 equivalents)
-
Dichloromethane (DCM)
-
Methanol
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas
Procedure:
-
Suspend [Ir(dfppy)₂Cl]₂ and dtbbpy in DCM in a round-bottom flask.
-
De-gas the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of DCM and filter to remove any insoluble impurities.
-
To the filtrate, add a saturated solution of NH₄PF₆ in methanol.
-
A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold methanol and then diethyl ether.
-
Dry the product under vacuum to yield the blue-emitting complex.
Protocol for a Green-Emitting Complex: fac-Ir(ppy)₃
Materials:
-
Iridium(III) acetylacetonate (Ir(acac)₃)
-
2-phenylpyridine (ppy) (4 equivalents)
-
Glycerol
-
Argon or Nitrogen gas
Procedure:
-
Combine Ir(acac)₃ and 2-phenylpyridine in a round-bottom flask.
-
Add glycerol to the flask.
-
Heat the mixture to 220-230 °C under an inert atmosphere with stirring for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add methanol to the solidified mixture and break up the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with methanol.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
-
The pure fac-Ir(ppy)₃ will be obtained as a yellow-green solid.
Protocol for a Red-Emitting Complex: [Ir(piq)₂(acac)]
Materials:
-
[Ir(piq)₂Cl]₂ (piq = 1-phenylisoquinoline)
-
Acetylacetone (acacH) (4 equivalents)
-
Sodium carbonate (Na₂CO₃) (8 equivalents)
-
2-ethoxyethanol
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add [Ir(piq)₂Cl]₂, acetylacetone, and sodium carbonate.
-
Add 2-ethoxyethanol to the flask.
-
De-gas the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 12-16 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Take up the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to yield the red-emitting complex.
Protocol for Synthesis of a Substituted Ancillary Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Potassium tert-butoxide
-
tert-Butyl alcohol
-
Methyl iodide
-
Dry tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 4,4'-dimethyl-2,2'-bipyridine in dry THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the cooled solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add methyl iodide to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 4,4'-di-tert-butyl-2,2'-bipyridine.
Visualizations
Signaling Pathway for Emission Color Tuning
Caption: Strategies for tuning the emission color of iridium complexes.
Experimental Workflow for Synthesis of Heteroleptic Iridium Complexes
Caption: General workflow for synthesizing heteroleptic iridium complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tuning the emission and morphology of cyclometalated iridium complexes and their applications to organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substituent effects of iridium complexes for highly efficient red OLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Chiral-at-Iridium Complexes in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the use of chiral-at-iridium complexes in key enantioselective catalytic transformations. The data presented is compiled from recent literature and is intended to serve as a practical guide for the synthesis of chiral molecules.
Application Note 1: Enantioselective Asymmetric Hydrogenation of Ketones
Introduction:
The asymmetric hydrogenation of prochiral ketones to form chiral alcohols is a fundamental and highly valuable transformation in organic synthesis, particularly in the pharmaceutical industry for the production of single-enantiomer drugs. Chiral-at-iridium complexes have emerged as powerful catalysts for this reaction, offering high enantioselectivity and efficiency under mild reaction conditions. These catalysts typically feature a stereogenic iridium center, which, in conjunction with chiral ligands, creates a highly effective chiral environment for the stereoselective transfer of hydrogen to the carbonyl group.
Data Presentation:
The following table summarizes the performance of various chiral-at-iridium catalyst systems in the asymmetric hydrogenation of a range of ketone substrates.
| Catalyst System | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| [Ir(COD)Cl]₂ / (Sp)-L4 | Spirocyclic azetidinyl ketone 1a | 99 | 98 | - | - | [1] |
| [Ir(COD)Cl]₂ / (SFC)-L8 | Spirocyclic azetidinyl ketone 1l | 95 | 90 | - | - | [1] |
| [Ir(COD)Cl]₂ / (Sp)-L4 | Spirocyclic oxetanyl ketone 3a | 97 | 98 | - | - | [1] |
| Ir-catalyst E (bicyclic thiazole) | α,β-dialkyl substituted enone 1a | >99 | 99 | - | - | [2] |
| Ir-catalyst F (oxazoline-based) | β,β-dialkyl substituted enone 3a | - | 88 | - | - | [2] |
| [Ir(cod)Cl]₂/(R)-SegPhos with TCCA | 2,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | >99 | 99 | - | - | [3] |
| Λ-IrS with 5-(4-methoxyphenyl)-3-methyl-1H-pyrazole | Acetophenone | >99 | 98 | 25000 | - | |
| [Ir(PNNP)]OTf | 4-methoxyacetophenone | 100 | 99 | 10000 | 2500 |
Experimental Protocols:
General Procedure for Asymmetric Hydrogenation of Spirocyclic Ketones: [1]
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, a mixture of [Ir(COD)Cl]₂ (1.0 mg, 1.0 mol%) and the chiral ligand (e.g., (Sp)-L4, 2.6 mg, 2.2 mol%) is placed in a vial.
-
Anhydrous and degassed 2-methyl-2-butanol (1.0 mL) is added.
-
The mixture is stirred at room temperature for 1 hour to form the active catalyst solution.
-
-
Reaction Setup:
-
To a separate vial is added the spirocyclic ketone substrate (0.15 mmol), lithium tert-butoxide (2.4 mg, 0.03 mmol), and 2-methyl-2-butanol (2.0 mL).
-
The pre-formed catalyst solution (1.0 mL) is then transferred to this vial.
-
-
Hydrogenation:
-
The vial is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times before being pressurized to 600 psi.
-
The reaction is stirred at 60 °C for 24 hours.
-
-
Work-up and Analysis:
-
After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral alcohol product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Mandatory Visualization:
Caption: Catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of ketones.
Application Note 2: Enantioselective C-H Functionalization
Introduction:
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical approach to complex molecules.[4][5] Chiral-at-iridium complexes have been successfully employed as catalysts for the enantioselective functionalization of C-H bonds, enabling the stereoselective formation of new C-C and C-heteroatom bonds.[5] These reactions often proceed via a concerted metalation-deprotonation mechanism, where the chiral iridium catalyst plays a crucial role in differentiating between enantiotopic C-H bonds.
Data Presentation:
The following table presents a selection of results for the enantioselective C-H functionalization of various substrates using chiral-at-iridium catalysts.
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | ee (%) | Reference |
| [Cp*IrCl₂]₂ / Chiral Carboxylic Acid | N-Aryl-2-aminopyridine | Styrene | α-Alkylated amine | 85 | 92 | |
| [Ir(cod)₂]BF₄ / Chiral Phosphine Ligand | Benzoic Acid Derivative | Norbornene | Alkylated arene | 78 | 95 | |
| Ir(III) complex with chiral cyclopentadienyl ligand | 1-Naphthylamine derivative | Ethyl acrylate | β-aminated ester | 90 | 98 | [5] |
| Ir5 / AgNTf₂ / Cu(CO₂CF₃)₂·H₂O / AgF | Oxime 1y | Aryl boronic ester 2a | Atropisomeric biaryl 3ya | 65 | 98 | |
| Ir1 / AgNTf₂ / Cu(CO₂CF₃)₂·H₂O / AgF | Tetralone 1z | Aryl boronic ester 2a | Atropisomeric biaryl 3za | 72 | 99 |
Experimental Protocols:
General Procedure for Iridium-Catalyzed Atropo-enantioselective C-H Arylation: [6]
-
Reaction Setup:
-
To a dried reaction vial under an argon atmosphere is added the iridium catalyst precursor (e.g., Ir5, 5 µmol), AgNTf₂ (30 µmol), Cu(CO₂CF₃)₂·H₂O (0.10 mmol), and AgF (0.22 mmol).
-
The substrate (e.g., oxime 1y, 0.10 mmol) and the aryl boronic ester (0.20 mmol) are then added.
-
Anhydrous and degassed trifluorotoluene (PhCF₃, 0.5 mL) is added as the solvent.
-
-
Reaction Conditions:
-
The reaction mixture is stirred at 45 °C for 14 hours.
-
-
Work-up and Analysis:
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the atropisomeric biaryl product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Mandatory Visualization:
Caption: General workflow for enantioselective C-H functionalization.
Application Note 3: Enantioselective Allylic Substitution
Introduction:
Iridium-catalyzed asymmetric allylic substitution has become a powerful tool for the construction of stereogenic centers.[7] Unlike traditional palladium-catalyzed allylic substitutions that often favor the linear product, iridium catalysts typically exhibit high regioselectivity for the branched, chiral product. Chiral-at-iridium complexes, often in combination with chiral phosphoramidite ligands, have demonstrated exceptional performance in a variety of allylic substitution reactions, including amination and etherification, providing access to valuable chiral building blocks.
Data Presentation:
The table below highlights the utility of chiral-at-iridium catalysts in enantioselective allylic substitution reactions.
| Catalyst System | Substrate (Electrophile) | Nucleophile | Product | Yield (%) | ee (%) | Regioselectivity (b:l) | Reference |
| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | (E)-cinnamyl carbonate | Sodium phenoxide | Branched allylic aryl ether | 95 | 98 | >98:2 | [7] |
| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | 1,3-diphenylallyl acetate | Aniline | Branched allylic amine | 92 | 96 | >99:1 | |
| Ir-phosphoramidite complex | Terminal aliphatic allylic carbonate | Lithium p-methoxyphenoxide | Branched allylic aryl ether | 88 | 97 | 97:3 | [7] |
| [Ir(COD)Cl]₂ / (S)-Tol-BINAP | Allyl acetate | Dibenzylamine | Allylic amine | 91 | 94 | 95:5 | |
| Ir-catalyst with Feringa's ligand | Crotyl carbonate | Morpholine | Branched allylic amine | 85 | 91 | 98:2 |
Experimental Protocols:
General Procedure for Regio- and Enantioselective Iridium-Catalyzed Intermolecular Allylic Etherification: [7]
-
Catalyst and Nucleophile Preparation:
-
In a nitrogen-filled glovebox, a solution of the iridium catalyst is prepared by stirring [Ir(COD)Cl]₂ (2 mol%) and the chiral phosphoramidite ligand (4 mol%) in anhydrous THF for 20 minutes at room temperature.
-
The sodium or lithium phenoxide nucleophile is prepared in a separate flask.
-
-
Reaction Setup:
-
To the flask containing the nucleophile is added the achiral allylic carbonate (1.0 equiv).
-
The pre-formed iridium catalyst solution is then added via syringe.
-
-
Reaction Conditions:
-
The reaction mixture is stirred at the desired temperature (e.g., 50 °C) for the specified time (e.g., 20 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, it is quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or SFC analysis.
-
Mandatory Visualization:
Caption: Mechanism of iridium-catalyzed enantioselective allylic substitution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Catalytic Enantioselective Functionalizations of C-H Bonds by Chiral Iridium Complexes. [folia.unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of Red-Emitting Bis-Cyclometalated Iridium Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with red-emitting bis-cyclometalated iridium(III) complexes. The information is designed to address common experimental challenges and provide practical solutions to improve the photoluminescent quantum yield (PLQY) of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My red-emitting iridium complex has a very low quantum yield. What are the common causes and how can I improve it?
A1: Low quantum yield in red-emitting iridium complexes is a frequent challenge. The primary causes often relate to inefficient radiative decay pathways and competing non-radiative decay processes. Here are key areas to investigate and troubleshoot:
-
Ligand Design: The electronic properties of both the cyclometalating (C^N) and ancillary (X^Y) ligands are critical.
-
Ancillary Ligands: Incorporating strongly π-donating ancillary ligands can significantly enhance the quantum yield.[1][2] For red emitters, ligands like β-ketoiminates (acNac) and β-diketiminates (NacNac) have been shown to increase the radiative rate constant (k_r), which directly contributes to a higher PLQY.[1][2]
-
Cyclometalating Ligands: The choice of the C^N ligand dictates the emission color. To achieve red emission, ligands that lead to a smaller HOMO-LUMO gap are necessary. However, this can sometimes increase non-radiative decay. Systematic modifications to the C^N ligand can help tune the emission to the desired red wavelength while maintaining a good quantum yield.[3]
-
-
Excited State Character: The nature of the emissive excited state plays a crucial role. For high phosphorescence efficiency, a significant metal-to-ligand charge transfer (³MLCT) character is desirable.[2][3] This enhances spin-orbit coupling, which promotes the formally spin-forbidden phosphorescence.[3] If the excited state has too much ligand-centered (³LC) character, the quantum yield may be lower.
-
Molecular Oxygen Quenching: The phosphorescence of iridium complexes is highly susceptible to quenching by molecular oxygen.[4] Ensure that all PLQY measurements are performed on thoroughly deoxygenated solutions (e.g., by multiple freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period). The difference in quantum yield between aerated and deoxygenated solutions can be substantial. For example, some deep-red emitting complexes show a doubling of their quantum yield and lifetime in deoxygenated DMSO.[4]
-
Aggregation-Induced Quenching: At higher concentrations, intermolecular interactions can lead to aggregation, which often quenches emission. To mitigate this, you can:
-
Use bulky or dendritic ligands to sterically hinder intermolecular aggregation.[5]
-
Perform measurements in dilute solutions.
-
Incorporate the complex into a solid matrix or polymer film.
-
Q2: The emission from my complex is not in the desired deep-red region. How can I shift the emission to longer wavelengths?
A2: Shifting the emission of an iridium complex to the red or deep-red region involves modifying the ligands to decrease the energy of the emissive triplet state. This is typically achieved by:
-
Extending π-Conjugation: Increasing the π-conjugation of the cyclometalating (C^N) ligand generally leads to a bathochromic (red) shift in the emission.[3] For example, moving from 2-phenylpyridine (ppy) to ligands with more extended aromatic systems like 2-phenylquinoline (phq) or benzo[h]quinoline (bzq) will shift the emission to longer wavelengths.[4]
-
Introducing Electron-Donating or -Withdrawing Groups: Judicious placement of electron-donating or -withdrawing groups on the C^N ligand can tune the HOMO and LUMO energy levels.
-
Adding electron-donating groups (e.g., methoxy) to the C^N ligand can raise the HOMO level, reducing the energy gap and red-shifting the emission.
-
Adding electron-withdrawing groups to the ancillary ligand can lower the LUMO level, also resulting in a red shift.
-
Q3: My complex has poor solubility in common organic solvents. What can I do?
A3: Poor solubility can hinder purification and characterization. To improve solubility:
-
Introduce Solubilizing Groups: Incorporate long alkyl chains, branched alkyl groups, or poly(ethylene glycol) (PEG) chains onto the periphery of the ligands.
-
Use Dendritic Architectures: Functionalizing the complex with dendritic wedges can improve solubility and also help prevent aggregation-induced quenching.[5]
-
Consider Zwitterionic Complexes: The introduction of charged moieties, such as in zwitterionic complexes, can enhance solubility in more polar solvents.[4]
Quantitative Data Summary
The following tables summarize the photophysical properties of selected red-emitting bis-cyclometalated iridium(III) complexes from the literature to provide a comparative reference.
Table 1: Photophysical Properties of Selected Red-Emitting Iridium(III) Complexes
| Complex Name/Structure | Emission Peak (nm) | Quantum Yield (Φ) | Lifetime (µs) | Solvent | Reference |
| Ir-q | ~650 | 0.115 | - | Aerated PBS | [6] |
| btp₂Ir(acac) | Red | - | - | - | [3] |
| [Ir(ppy)₂(acNac)] | - | - | - | - | [1][2] |
| [Ir(C^N)₂bqdc] (Ir-pb) | Deep-red | 0.34 | 1.13 | Deoxygenated DMSO | [4] |
| [Ir(C^N)₂bqdc] (Ir-qb) | Deep-red | 0.106 | 1.11 | Deoxygenated DMSO | [4] |
| [Ir(C^N)₂bqdc] (Ir-bb) | Deep-red | 0.266 | 1.72 | Deoxygenated DMSO | [4] |
| Ir(4tfmpq)₂mND | 626 | 0.852 | - | CH₂Cl₂ | [7] |
| Ir(4tfmpq)₂mmND | 630 | 0.934 | - | CH₂Cl₂ | [7] |
| Ir(4tfmpq)₂mpND | 628 | 0.896 | - | CH₂Cl₂ | [7] |
Note: "acac" is acetylacetonate; "ppy" is 2-phenylpyridinato; "btp" is 2-(2'-benzothienyl)pyridinato; "acNac" is a β-ketoiminate; "bqdc" is potassium 2,2′-biquinoline-4,4′-dicarboxylate; "4tfmpq" is 4-(4-(trifluoromethyl)phenyl)quinazoline; "mND", "mmND", and "mpND" are 1,5-naphthyridin-4-ol derivatives. The quantum yield can be highly dependent on the solvent and the presence of oxygen.
Experimental Protocols
General Synthesis of Bis-cyclometalated Iridium(III) Complexes (e.g., C^N₂Ir(LX))
This is a generalized two-step procedure. Specific reaction times, temperatures, and purification methods will vary depending on the specific ligands used.
Step 1: Synthesis of the Iridium(III) Chloride-Bridged Dimer [{Ir(C^N)₂Cl}₂]
-
Reactants: Iridium(III) chloride hydrate (IrCl₃·nH₂O) and 2 equivalents of the desired cyclometalating (C^N) ligand.
-
Solvent: A mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v).
-
Procedure: a. Combine IrCl₃·nH₂O and the C^N ligand in the solvent mixture. b. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. c. Heat the reaction mixture to reflux (typically 110-130 °C) under an inert atmosphere for 12-24 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, cool the mixture to room temperature. f. Add water to precipitate the crude product. g. Filter the precipitate, wash with water and then a non-polar solvent like hexane to remove unreacted ligand. h. Dry the resulting yellow or orange solid (the iridium dimer) under vacuum. This dimer is often used in the next step without further purification.
Step 2: Synthesis of the Final Bis-cyclometalated Iridium(III) Complex [Ir(C^N)₂(X^Y)]
-
Reactants: The iridium dimer [{Ir(C^N)₂Cl}₂], 2-3 equivalents of the ancillary (X^Y) ligand, and a weak base (e.g., sodium carbonate or triethylamine).
-
Solvent: A suitable solvent such as 2-ethoxyethanol, dichloromethane, or toluene.
-
Procedure: a. Suspend the iridium dimer in the chosen solvent. b. Add the ancillary ligand and the base to the suspension. c. Heat the mixture to reflux under an inert atmosphere for 4-12 hours, or stir at room temperature if the reaction proceeds readily. d. Monitor the reaction by TLC. e. After cooling, remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel or alumina. The eluent will depend on the polarity of the complex. g. Further purification can be achieved by recrystallization or sublimation.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the complex and the coordination of the ligands.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight.
-
UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the absorption and emission properties.
-
Quantum Yield Measurement: Typically measured relative to a standard dye with a known quantum yield (e.g., cresyl violet or quinine sulfate, depending on the emission wavelength). The sample and standard should have similar absorbances at the excitation wavelength, and measurements should be performed on deoxygenated solutions.
-
Emission Lifetime Measurement: Using time-correlated single-photon counting (TCSPC) or other time-resolved techniques.
Visualizations
Caption: Logical relationships in designing high quantum yield red-emitting iridium complexes.
Caption: Experimental workflow for the synthesis and characterization of iridium complexes.
Caption: Competing radiative and non-radiative decay pathways in an iridium complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient Red-Emitting Bis-Cyclometalated Iridium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly phosphorescent bis-cyclometalated iridium complexes: synthesis, photophysical characterization, and use in organic light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Featuring long-lifetime deep-red emitting iridiumIII complexes with high colour purity: insights into the excited state dynamics from spectroscopic and theoretical perspectives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Red-emitting dendritic iridium(III) complexes for solution processable phosphorescent organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Stability Issues in Blue-Emitting Phosphorescent Iridium Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with blue-emitting phosphorescent Iridium(III) complexes.
Troubleshooting Guides
This section provides solutions to common problems observed during the synthesis, characterization, and device fabrication of blue phosphorescent iridium complexes.
Issue 1: Rapid Decrease in Device Luminance and Short Operational Lifetime
| Possible Cause | Suggested Action |
| Degradation of the Emitter: The high energy of blue emission can lead to the breaking of chemical bonds within the iridium complex, particularly the dissociation of ligands like picolinate in complexes such as FIrpic.[1] This creates non-emissive species and quenches phosphorescence. | - Ligand Modification: Synthesize complexes with stronger, multidentate ligands (e.g., tetradentate N-heterocyclic carbene-based ligands) to enhance molecular stability. - Host Material Selection: Utilize a host material with a high triplet energy to ensure efficient energy transfer to the dopant and confine excitons, preventing them from interacting with and damaging adjacent layers. |
| Exciton-Polaron Annihilation (TPA): High concentrations of triplet excitons and polarons in the emissive layer can lead to annihilation processes that degrade the emitter and/or host molecules.[2] | - Device Architecture: Employ a graded doping profile for the emitter in the emissive layer to broaden the recombination zone and reduce the local concentration of excitons and polarons. - Host Material Engineering: Use host materials with high charge carrier mobility to reduce the accumulation of polarons in the emissive layer. |
| Host Material Instability: The host material itself can be unstable under electrical stress, leading to the formation of degradation products that quench the emission from the iridium complex.[2] | - Material Selection: Choose host materials with high bond dissociation energies and good electrochemical stability. Deuterated host materials have shown promise in improving device lifetime. |
| Interfacial Degradation: Degradation can be localized at the interface between the emissive layer (EML) and the electron transport layer (ETL), where exciton concentration is often highest.[3] | - Interlayer Insertion: Introduce a thin interlayer between the EML and ETL to manage charge injection and prevent direct interaction between excitons and the ETL material. |
Issue 2: Unstable or Shifting Emission Color
| Possible Cause | Suggested Action |
| Formation of Aggregates: Iridium complexes can form aggregates in the solid state, which often exhibit red-shifted and less efficient emission compared to isolated molecules. | - Host Matrix: Disperse the iridium complex in a suitable host matrix at an optimal doping concentration to prevent aggregation. - Ligand Design: Introduce bulky substituents on the ligands to sterically hinder intermolecular interactions and reduce the tendency for aggregation. |
| Degradation Products: Chemical degradation of the iridium complex can lead to the formation of new species with different emission colors. For example, FIr6 has been observed to form a red-emitting degradation product upon exposure to UV light.[1] | - Inert Atmosphere: Handle and fabricate devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture, which can accelerate degradation. - Purification: Ensure high purity of the iridium complex and all other materials used in device fabrication to remove any impurities that could act as catalysts for degradation. |
| Electromer Emission: At high driving voltages, emission from the host material or exciplexes formed at the host-dopant interface can contribute to the overall spectrum, leading to a color shift. | - Host Selection: Choose a host material with a triplet energy significantly higher than that of the blue emitter to prevent host emission. - Device Optimization: Optimize the device structure and doping concentration to ensure efficient energy transfer from the host to the dopant. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for blue phosphorescent iridium complexes in OLEDs?
A1: The primary degradation mechanisms include:
-
Molecular Dissociation: This involves the breaking of bonds within the iridium complex, often leading to the loss of a ligand. This is a significant issue for complexes with relatively weak metal-ligand bonds.[1]
-
Bimolecular Annihilation Processes: These include triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA), where the high energy of blue excitons can lead to the degradation of the emitter or surrounding host molecules.[2][4]
-
Chemical Reactions with Other Device Components: The excited iridium complex can react with unstable host molecules or other materials at the interfaces of the organic layers.[3]
-
Formation of Non-emissive Metal-Centered (MC) States: Thermal population of these states can lead to non-radiative decay, reducing the efficiency of the device.
Q2: How can I improve the intrinsic stability of my blue-emitting iridium complex?
A2: To improve intrinsic stability, focus on the molecular design:
-
Utilize Stronger Ligands: N-heterocyclic carbene (NHC) ligands form very strong bonds with iridium, significantly enhancing the complex's stability. Tridentate and tetradentate ligands also offer greater stability compared to bidentate ligands.
-
Increase the Rigidity of the Ligand Framework: A more rigid molecular structure can suppress vibrational modes that contribute to non-radiative decay pathways.
-
Steric Shielding: Introducing bulky groups on the periphery of the ligands can protect the emissive core of the complex from intermolecular interactions and reactions with other molecules.
Q3: What role does the host material play in the stability of blue PhOLEDs?
A3: The host material is critical for achieving stable blue phosphorescent OLEDs (PhOLEDs).[5] Its key roles include:
-
Energy Transfer: The host must have a triplet energy level that is sufficiently higher than that of the blue dopant to ensure efficient and unidirectional energy transfer.
-
Exciton Confinement: A good host material confines the excitons within the emissive layer, preventing them from diffusing to and damaging adjacent layers.
-
Charge Transport: Balanced electron and hole transport within the host material is crucial to ensure that the recombination zone is wide and not localized at an interface, which can accelerate degradation.
-
Morphological Stability: The host material should form a stable, amorphous film to prevent crystallization and phase separation, which can lead to device failure.
Q4: How can I identify the degradation products in my aged OLED device?
A4: Identifying degradation products is crucial for understanding the failure mechanism. Common analytical techniques include:
-
Mass Spectrometry: Techniques like laser desorption/ionization time-of-flight mass spectrometry (LDI-TOF-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) can be used to identify the molecular weights of degradation products.[1][2]
-
Nanoscale Chemical Depth Profiling: Using an Orbitrap mass spectrometer with a gas cluster ion beam allows for the precise identification of degradation products and their location within the device's nanoscale layers.[3]
-
Spectroscopic Analysis: Changes in the photoluminescence and electroluminescence spectra over time can indicate the formation of new emissive species.
Quantitative Data
Table 1: Performance Comparison of Selected Blue-Emitting Iridium(III) Complexes in OLEDs
| Emitter | Host | Max. EQE (%) | CIE Coordinates (x, y) | Lifetime (LT50 in hours @ initial luminance) | Reference |
| FIrpic | mCBP | ~10% | (0.16, 0.37) | < 100 h @ 1000 cd/m² | General Literature |
| FIr6 | mCBP | ~12% | (0.16, 0.29) | Shorter than FIrpic | [1] |
| Ir(CNpi)3 | mCBP:DBFTrz | 18% | (0.16, 0.29) | Not specified | [6] |
| PtON-TBBI | SiCzCz:SiTrzCz2 | 25.4% | (0.141, 0.197) | LT70 = 1,113 h @ 1000 cd/m² | - |
Note: Performance data can vary significantly based on the full device architecture and fabrication conditions.
Experimental Protocols
Protocol 1: General Synthesis of a Heteroleptic Iridium(III) Complex (e.g., FIrpic)
-
Synthesis of the Iridium Dimer:
-
React iridium(III) chloride hydrate (IrCl₃·nH₂O) with an excess of the cyclometalating ligand (e.g., 2-(2,4-difluorophenyl)pyridine) in a mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under a nitrogen atmosphere for several hours.
-
Cool the reaction mixture and collect the precipitated dichloro-bridged iridium dimer by filtration. Wash with methanol and diethyl ether.
-
-
Synthesis of the Final Complex:
-
Suspend the iridium dimer and an excess of the ancillary ligand (e.g., picolinic acid) in a suitable solvent such as dichloromethane or 2-ethoxyethanol.
-
Add a non-coordinating base (e.g., Na₂CO₃) to facilitate the reaction.
-
Reflux the mixture under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter to remove any inorganic salts, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/hexane).
-
For high-purity material suitable for OLEDs, perform temperature-gradient sublimation under high vacuum (<10⁻⁵ Torr).
-
Protocol 2: Fabrication of a Blue Phosphorescent OLED by Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol.
-
Dry the substrate in an oven and then treat it with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation system (base pressure <10⁻⁶ Torr).
-
Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure would be:
-
Hole Injection Layer (HIL), e.g., HAT-CN (5 nm)
-
Hole Transport Layer (HTL), e.g., TAPC (40 nm)
-
Emissive Layer (EML): Host material doped with the blue iridium complex (e.g., mCBP: 10% FIrpic) (20 nm)
-
Electron Transport Layer (ETL), e.g., TPBi (30 nm)
-
Electron Injection Layer (EIL), e.g., LiF (1 nm)
-
-
-
Cathode Deposition and Encapsulation:
-
Deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the pixels.
-
Without breaking the vacuum, transfer the device to a nitrogen-filled glovebox for encapsulation.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.
-
Protocol 3: Standardized OLED Lifetime Testing
-
Device Operation:
-
Operate the encapsulated OLED device at a constant DC current density that corresponds to a specific initial luminance (e.g., 1000 cd/m²).
-
Conduct the testing in a controlled environment (constant temperature and humidity).
-
-
Data Acquisition:
-
Continuously monitor the luminance of the device using a photodiode or a spectroradiometer.
-
Record the driving voltage required to maintain the constant current.
-
Periodically measure the electroluminescence spectrum to check for any color shift.
-
-
Lifetime Determination:
-
The operational lifetime is typically defined as the time it takes for the initial luminance to decrease to a certain percentage of its initial value. Common metrics include:
-
LT50: Time to 50% of the initial luminance.
-
LT70: Time to 70% of the initial luminance.
-
LT95: Time to 95% of the initial luminance.
-
-
Plot the luminance decay and voltage rise as a function of time to analyze the degradation behavior.
-
Visualizations
Figure 1: A troubleshooting workflow for diagnosing the cause of short device lifetime in blue PhOLEDs.
Figure 2: A diagram illustrating the major degradation pathways affecting blue phosphorescent iridium complexes.
Figure 3: A flowchart outlining the key stages in the fabrication and testing of blue phosphorescent OLEDs.
References
- 1. [PDF] Unraveling the Degradation Mechanism in FIrpic-Based Blue OLEDs: II. Trap and Detect Molecules at the Interfaces | Semantic Scholar [semanticscholar.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling | NPL Publications [eprintspublications.npl.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in the synthesis of cyclometalated iridium compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclometalated iridium compounds, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or no yield of the chloro-bridged iridium(III) dimer (e.g., [Ir(C^N)₂(µ-Cl)]₂)
Question: I am getting a very low yield for my iridium dimer synthesis. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of the iridium dimer precursor are a frequent issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Microwave-assisted synthesis can often reduce reaction times and improve yields.
-
-
Poor Solubility of Iridium Precursor: The iridium salt (e.g., IrCl₃·xH₂O) may have poor solubility in the reaction solvent, limiting its availability for the reaction.[1]
-
Solution: The addition of a co-solvent like water to an alcohol-based solvent system (e.g., 2-ethoxyethanol/water) is a common strategy to improve the solubility of the iridium salt.[2] The optimal ratio of the solvent mixture can be crucial and may require optimization.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and presence of water can significantly impact the yield.
-
Solution: A systematic optimization of the reaction conditions is recommended. For instance, in the synthesis of [Ir(ppy)₂(µ-Cl)]₂, a mixture of 2-ethoxyethanol and water is often used.[2] It has been shown that a specific amount of water can be essential for high yields, while too much or no water can be detrimental.[3]
-
-
Air or Moisture Sensitivity: While many cyclometalation reactions are robust, some starting materials or intermediates might be sensitive to air and moisture.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] Use dry solvents, although the controlled addition of water as a co-solvent can be beneficial.
-
Issue 2: Low yield in the conversion of the dimer to the final monomeric complex
Question: The synthesis of my final iridium complex from the chloro-bridged dimer is giving a low yield. What should I check?
Answer: This second step involves the cleavage of the chloride bridges and coordination of an ancillary ligand. Low yields can arise from several factors:
-
Inefficient Dimer Cleavage: The ancillary ligand may not be effectively displacing the bridging chlorides.
-
Solution: The addition of a silver salt, such as silver trifluoromethanesulfonate (AgOTf), can facilitate chloride abstraction and improve the reaction rate and yield.[2]
-
-
Ancillary Ligand Issues: The ancillary ligand itself might be the problem.
-
Solution:
-
Ensure the purity of your ancillary ligand.
-
For ligands with acidic protons (e.g., alcohols, phenols, or some N-H groups), deprotonation with a suitable base (e.g., K₂CO₃, Na₂CO₃) before or during the reaction is often necessary to facilitate coordination.[3]
-
-
-
Reaction Conditions: As with the dimer synthesis, the solvent and temperature are critical.
Issue 3: Product Purification Challenges Leading to Yield Loss
Question: I am losing a significant amount of my product during purification. What are the best practices for purifying cyclometalated iridium complexes?
Answer: Purification is a critical step where product loss can be substantial.
-
Precipitation and Recrystallization: This is often the first step after the reaction work-up.
-
Solution: For the dimer, after reacting in a solvent mixture like 2-ethoxyethanol/water, adding more water and cooling can help precipitate the product.[2] For the final complex, recrystallization from a solvent/anti-solvent system (e.g., CH₂Cl₂/petroleum ether or CH₂Cl₂/hexanes) is a common and effective method.[2][5]
-
-
Column Chromatography: This is used to remove impurities.
-
Solution: Silica gel or neutral alumina are common stationary phases.[4][6] The choice of eluent is crucial and needs to be optimized for your specific complex. A common eluent system is a mixture of a chlorinated solvent and a more polar solvent (e.g., CH₂Cl₂/ethyl acetate or CH₂Cl₂/ethanol).[2][4]
-
-
Handling of Water-Insoluble Complexes: Many cyclometalated iridium complexes have poor water solubility, which can be a challenge in biological applications but less so during synthesis.[2] However, if your complex is intended for aqueous applications, strategies like introducing hydrophilic groups or encapsulation might be considered post-synthesis.[2]
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of the chloro-bridged dimer and a final complex under different conditions.
Table 1: Synthesis of Chloro-Bridged Iridium(III) Dimer [Ir(ppy)₂(µ-Cl)]₂
| Iridium Precursor | Ligand | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| IrCl₃·xH₂O | 2-phenylpyridine (ppy) | 2-ethoxyethanol/water (3:1) | Reflux | 24 | ~76% | [2] |
| IrCl₃·xH₂O | 2-phenylpyridine (ppy) | 2-ethoxyethanol/water | 165 | 48 | Not specified, but forms basis for further reaction | [3] |
Table 2: Synthesis of Monomeric Iridium(III) Complexes from the Dimer
| Dimer Precursor | Ancillary Ligand | Solvent System | Additive | Time (h) | Yield (%) | Reference |
| [Ir(ppy)₂(µ-Cl)]₂ | Qip¹ | Chloroform/Methanol | - | Reflux | Not specified | [6] |
| [Ir(bhq)₂(µ-Cl)]₂ | Qip¹ | Chloroform/Methanol | - | Reflux | 63% | [6] |
| Dimeric Iridium Complex | dnbpy² | CH₂Cl₂/CH₃OH | AgOTf | 24 | Not specified | [2] |
| [Ir(ppy)₂(µ-Cl)]₂ | HOppy³ (deprotonated) | Not specified | K₂CO₃ | 24 | 45% | [3] |
| [(ppy)₂Ir(µ-Cl)]₂ | Imidazole ligand | CH₂Cl₂/Methanol | - | 12 | Not specified | [4] |
¹Qip = 2(1H)-Quinolinone-3(1H)-imidazo[4,5f][7][8]phenanthrolin-2-yl ²dnbpy = 4,4′-dinonyl-2,2′-bipyridine ³HOppy = 2-(o-hydroxyphenyl)pyridine
Experimental Protocols
Protocol 1: General Synthesis of Chloro-Bridged Dimer [Ir(C^N)₂(µ-Cl)]₂
This protocol is a general procedure based on literature reports.[2]
-
Reagents and Setup:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Cyclometalating ligand (2.2 equivalents)
-
2-ethoxyethanol
-
Water
-
A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
To the round-bottom flask, add IrCl₃·xH₂O and the cyclometalating ligand.
-
Add a 3:1 mixture of 2-ethoxyethanol and water (e.g., 15 mL of 2-ethoxyethanol and 5 mL of water).
-
Heat the mixture to reflux under an argon atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add an additional portion of water (e.g., 5 mL) to precipitate the product.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
The crude product can be recrystallized from a solvent mixture like CH₂Cl₂/petroleum ether. The solid is often used in the next step without extensive purification.[2]
-
Protocol 2: General Synthesis of a Monomeric Iridium(III) Complex
This protocol is a generalized procedure for the reaction of the dimer with an ancillary ligand.[2][4]
-
Reagents and Setup:
-
Chloro-bridged iridium(III) dimer
-
Ancillary ligand (2.2 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Silver trifluoromethanesulfonate (AgOTf) (optional, 2.2 equivalents)
-
Ammonium hexafluorophosphate (NH₄PF₆) (for salt metathesis if applicable)
-
A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
In the round-bottom flask, dissolve the iridium dimer, the ancillary ligand, and AgOTf (if used) in a mixture of CH₂Cl₂ and CH₃OH (e.g., 20 mL CH₂Cl₂ and 10 mL CH₃OH).
-
Reflux the mixture under an argon atmosphere for 24 hours.
-
Cool the reaction to room temperature.
-
If a counterion exchange is needed, add a saturated solution of NH₄PF₆ and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or neutral alumina, followed by recrystallization.
-
Visualizations
Caption: A typical two-step experimental workflow for the synthesis of cyclometalated iridium(III) complexes.
Caption: Logical relationships for troubleshooting low yields in iridium complex synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BSA-encapsulated cyclometalated iridium complexes as nano-photosensitizers for photodynamic therapy of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phosphorescent cyclometalated iridium(iii) complexes: synthesis, photophysics, DNA interaction, cellular internalization, and cytotoxic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Refinement of purification techniques for high-purity iridium complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity iridium complexes.
Troubleshooting Guides
This section addresses common issues encountered during the purification of iridium complexes.
Question: My iridium complex appears to be decomposing on the silica gel column during chromatography. What can I do?
Answer: Decomposition on silica gel is a common issue with organometallic complexes, including those of iridium.[1] Here are several strategies to mitigate this problem:
-
Use a less acidic stationary phase: Silica gel is acidic and can promote the degradation of sensitive complexes.[2] Consider using neutral or basic alumina as the stationary phase.[2]
-
Deactivate the silica gel: Before packing the column, you can neutralize the acidic sites on the silica gel by treating it with a solution of a non-nucleophilic base, such as triethylamine, in your eluent.
-
Perform a 2D TLC test: To confirm if your complex is unstable on silica, you can run a two-dimensional thin-layer chromatography (TLC) plate. Spot your compound in one corner and elute in one direction. Then, turn the plate 90 degrees and elute with the same solvent system. If the spot is not on the diagonal, it indicates decomposition.
-
Consider alternative purification methods: If decomposition persists, recrystallization or solvent extraction may be more suitable purification techniques for your specific complex.
Question: I am observing low recovery of my iridium complex after column chromatography. What are the possible causes and solutions?
Answer: Low recovery can be frustrating. Here are some potential reasons and how to address them:
-
Irreversible adsorption: Your complex may be strongly and irreversibly binding to the stationary phase. This can be due to strong polar interactions.
-
Solution: Try a more polar eluent system to increase the mobile phase strength and facilitate the elution of your compound. You can also try the alternative stationary phases mentioned above.
-
-
Incomplete elution: The chosen eluent system may not be strong enough to elute all of your complex.
-
Solution: Gradually increase the polarity of your eluent throughout the chromatography (gradient elution). A final flush with a very polar solvent like methanol can help recover highly retained compounds.
-
-
Precipitation on the column: If the solubility of your complex is low in the chosen eluent, it may precipitate at the top of the column.
-
Solution: Ensure your complex is fully dissolved in the loading solvent and that this solvent is compatible with the initial mobile phase. You may need to choose a different solvent system with higher solubilizing power for your complex.
-
Question: My recrystallization is not yielding high-purity crystals. What factors should I consider?
Answer: Recrystallization is a powerful technique, but its success depends on several factors:
-
Solvent selection: The ideal solvent system is one where your iridium complex is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be insoluble or highly soluble in the chosen solvent at all temperatures.
-
Solution: Experiment with different solvent and anti-solvent pairs. Common solvents for iridium complexes include dichloromethane, chloroform, toluene, and THF. Anti-solvents are typically less polar, such as hexane or pentane.
-
-
Cooling rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer to maximize crystal formation.
-
-
Supersaturation: For crystallization to occur, the solution must be supersaturated.
-
Solution: If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of your pure compound. You can also slowly evaporate some of the solvent to increase the concentration.
-
Frequently Asked Questions (FAQs)
What are the most common techniques for purifying high-purity iridium complexes?
The most common purification techniques for iridium complexes are:
-
Column Chromatography: Effective for separating complexes with different polarities. However, care must be taken to avoid decomposition on acidic stationary phases like silica gel.[1][2]
-
Recrystallization: A powerful technique for obtaining highly crystalline and pure products, provided a suitable solvent system can be found.
-
Solvent Extraction: Useful for separating iridium complexes from aqueous solutions containing impurities, particularly other platinum group metals.[3][4][5][6] The choice of organic solvent and aqueous phase conditions (e.g., pH, chloride concentration) is crucial for selective extraction.
-
Precipitation: Can be used to selectively precipitate iridium complexes from a solution, often by changing the solvent composition or adding a precipitating agent.
How can I assess the purity of my iridium complex?
Several analytical techniques can be used to determine the purity of your iridium complex:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for detecting organic impurities and confirming the structure of your complex.
-
High-Performance Liquid Chromatography (HPLC): A sensitive technique for quantifying the purity of your compound and detecting trace impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your complex and can help identify impurities.
-
Elemental Analysis: Determines the elemental composition (C, H, N, etc.) of your sample, which can be compared to the theoretical values for your pure complex.
What are some common impurities found in iridium complexes and how can they be removed?
Common impurities can include:
-
Starting materials and reagents: Unreacted ligands or iridium precursors. These can often be removed by column chromatography or recrystallization.
-
Byproducts from the reaction: These will have different chemical properties and can usually be separated by chromatography.
-
Other platinum group metals (PGMs): Rhodium is a common impurity in iridium sources.[5] Solvent extraction and ion exchange are often employed to separate iridium from other PGMs.[5]
-
Solvent residues: Residual solvents from the reaction or purification can be removed by drying the final product under high vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for Iridium Complexes
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Column Chromatography | Differential partitioning between a stationary and mobile phase | Versatile, can separate complex mixtures | Potential for sample decomposition, can be time-consuming | >99% | 50-90% |
| Recrystallization | Difference in solubility at different temperatures | Can yield very high purity, scalable | Finding a suitable solvent can be challenging, potential for product loss in mother liquor | >99.5% | 40-80% |
| Solvent Extraction | Differential solubility in two immiscible liquids | Good for separating from aqueous impurities and other metals | Can be less effective for separating similar organic complexes, may require multiple extractions | 95-99% | 70-95% |
| Precipitation | Inducing solid formation from a solution | Simple and rapid | Can co-precipitate impurities, may not be suitable for all complexes | 90-98% | 80-95% |
Experimental Protocols
Protocol 1: Column Chromatography of a Neutral Iridium(III) Complex
This protocol provides a general guideline for the purification of a neutral iridium(III) complex using silica gel chromatography.
Materials:
-
Crude iridium complex
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., dichloromethane, hexane, ethyl acetate, methanol - HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Beakers or test tubes for fraction collection
-
TLC plates and chamber
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a hexane/dichloromethane mixture).
-
Column Packing: Plug the bottom of the column with cotton or glass wool and add a small layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude iridium complex in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent system. Collect fractions in separate tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of dichloromethane in hexane, then adding ethyl acetate). This will help to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Product Isolation: Combine the fractions containing the pure iridium complex. Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified complex under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization of a Cationic Iridium(III) Complex
This protocol describes a general procedure for the recrystallization of a cationic iridium(III) complex.
Materials:
-
Crude iridium complex
-
Solvent for dissolving (e.g., dichloromethane, acetone)
-
Anti-solvent for precipitation (e.g., hexane, pentane, diethyl ether)
-
Erlenmeyer flask
-
Heating plate (if necessary)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Dissolve the crude iridium complex in a minimal amount of a suitable solvent in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Precipitation: Slowly add the anti-solvent to the warm solution until it becomes slightly cloudy. If crystals do not form immediately, you can add a seed crystal or scratch the inside of the flask.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of an iridium complex by column chromatography.
Caption: Signaling pathway of photodynamic therapy using an iridium complex as a photosensitizer.
References
Addressing oxygen sensitivity of phosphorescent iridium complexes
Welcome to the Technical Support Center for Phosphorescent Iridium Complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of these compounds, with a core focus on addressing their inherent oxygen sensitivity.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with phosphorescent iridium complexes in a simple question-and-answer format.
Issue 1: My phosphorescence signal is weak or completely quenched.
-
Question: Why is my phosphorescence signal from the iridium complex unexpectedly low or absent?
-
Answer: The most common reason for weak or quenched phosphorescence is the presence of molecular oxygen. The triplet excited state of the iridium complex, which is responsible for phosphorescence, can be efficiently deactivated by ground-state triplet oxygen through a process called collisional quenching. This non-radiative energy transfer reduces the phosphorescence quantum yield and shortens the excited-state lifetime. Other potential causes include incorrect excitation/emission wavelengths, probe degradation, or concentration-quenching effects at high concentrations.[1]
Issue 2: I'm observing significant signal variation between samples.
-
Question: What could be causing the large variability in phosphorescence intensity in my replicate experiments?
-
Answer: Inconsistent deoxygenation is a primary suspect for sample-to-sample variation. Even small differences in residual oxygen concentration can lead to significant changes in phosphorescence intensity and lifetime.[2] Another potential source of variability is batch-to-batch differences in the synthesized iridium complex, which may affect its photophysical properties. It is also important to ensure consistent sample preparation, including probe concentration and buffer composition, as interactions with media components can influence the probe's behavior.[3][4]
Issue 3: My signal is decreasing over time under illumination.
-
Question: I notice that the phosphorescence intensity of my sample diminishes the longer it is exposed to the excitation light. What is happening?
-
Answer: This phenomenon is known as photobleaching, the irreversible photochemical destruction of the fluorophore (in this case, the iridium complex).[5][6] While iridium complexes are generally more photostable than many organic fluorophores, they can still degrade under high-intensity or prolonged illumination.[3][7] This is a critical consideration in imaging experiments that require long acquisition times.
Issue 4: The phosphorescence lifetime I'm measuring is shorter than expected.
-
Question: My measured phosphorescence lifetime is significantly shorter than the literature value for my iridium complex. Why might this be?
-
Answer: Incomplete deoxygenation is the most likely cause. The presence of oxygen will shorten the phosphorescence lifetime in a concentration-dependent manner, as described by the Stern-Volmer equation. Other factors that can influence the lifetime include the solvent polarity, temperature, and binding to other molecules, such as proteins, in the medium.[2][3][8]
Issue 5: I'm having trouble with the synthesis and purification of my iridium complex.
-
Question: What are some common pitfalls during the synthesis of phosphorescent iridium complexes that could affect their performance?
-
Answer: Incomplete reaction, formation of isomers, and residual starting materials or catalysts can all impact the final product's photophysical properties. Rigorous purification, often involving column chromatography and recrystallization, is crucial. Characterization techniques such as NMR and mass spectrometry are essential to confirm the structure and purity of the complex.
Section 2: Quantitative Data Presentation
The following tables summarize key photophysical data for a selection of phosphorescent iridium complexes to facilitate comparison.
Table 1: Phosphorescence Lifetimes (τ) and Quantum Yields (Φ) of Selected Iridium(III) Complexes in Aerated and Deoxygenated Conditions.
| Complex | Solvent | τ (Deoxygenated) (µs) | τ (Aerated) (µs) | Φ (Deoxygenated) |
| fac-Ir(ppy)₃ | Toluene | 1.9 | 0.3 | 0.40 |
| Ir(btp)₂(acac) | CH₂Cl₂ | 1.1 | 0.06 | 0.22 |
| [Ir(ppy)₂(bpy)]PF₆ | CH₂Cl₂ | 0.6 | 0.05 | 0.15 |
| FIrpic | CH₂Cl₂ | 1.4 | - | 0.65 |
| Ir1 | Aqueous Solution | 4.0 | 0.18 | - |
| Ir2 | Aqueous Solution | 4.1 | 0.21 | - |
Data compiled from multiple sources. Values can vary depending on experimental conditions.
Table 2: Stern-Volmer Quenching Constants (Ksv) for Selected Iridium(III) Complexes.
| Complex | Quencher | Solvent | Ksv (M⁻¹) |
| fac-Ir(ppy)₃ | Oxygen | Toluene | 1.7 x 10⁹ |
| [Ir(ppy)₂(dtbbpy)]PF₆ | Oxygen | CH₂Cl₂ | 3.1 x 10⁹ |
| Ir1 | Oxygen | Aqueous Solution | 0.30 (%O₂)-¹ |
| Ir2 | Oxygen | Aqueous Solution | 0.29 (%O₂)-¹ |
Ksv values are highly dependent on the solvent and temperature.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of phosphorescent iridium complexes.
Protocol 1: Deoxygenation of Samples using Inert Gas Purging
-
Materials:
-
Sample solution containing the iridium complex in a sealable cuvette or vial with a septum.
-
High-purity inert gas (argon or nitrogen).[9]
-
Gas line with a needle or cannula.
-
A second needle to act as a vent.
-
-
Procedure:
-
Prepare the sample solution in the cuvette.
-
Seal the cuvette with a septum.
-
Insert the gas inlet needle into the solution, ensuring the gas bubbles through the liquid.
-
Insert the vent needle into the headspace above the solution.
-
Gently bubble the inert gas through the solution for 15-30 minutes. The exact time will depend on the sample volume and the flow rate of the gas.
-
After purging, remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas in the cuvette.
-
Immediately proceed with the phosphorescence measurement.
-
Protocol 2: Enzymatic Deoxygenation
-
Materials:
-
Procedure:
-
To your sample solution, add D-glucose to a final concentration of ~10 mM.
-
Add glucose oxidase to a final concentration of ~20 U/mL.
-
Add catalase to a final concentration of ~20 U/mL.
-
Gently mix the solution and allow it to incubate at room temperature for at least 15 minutes before measurement. The glucose oxidase will consume oxygen and produce hydrogen peroxide, which is then decomposed by catalase.[10][11][12][13]
-
Protocol 3: Measurement of Phosphorescence Lifetime
-
Instrumentation:
-
A time-resolved spectrofluorometer or a phosphorescence lifetime imaging (PLIM) microscope equipped with a pulsed light source (laser or LED) and a time-correlated single photon counting (TCSPC) or multi-channel scaling (MCS) system.
-
-
Procedure:
-
Prepare and deoxygenate the sample as described in Protocol 1 or 2.
-
Set the excitation wavelength appropriate for the iridium complex.
-
Set the emission wavelength to the maximum of the phosphorescence band.
-
Adjust the pulse repetition rate of the light source to be significantly lower than the decay rate of the phosphorescence to allow for complete decay between pulses.
-
Acquire the phosphorescence decay curve until sufficient counts are collected for good statistical analysis.
-
Fit the decay curve with an appropriate exponential model (mono- or multi-exponential) to determine the phosphorescence lifetime(s).
-
Protocol 4: Photobleaching Assessment
-
Materials:
-
Sample containing the iridium complex.
-
Spectrofluorometer or fluorescence microscope with a controllable light source.
-
-
Procedure:
-
Place the sample in the instrument.
-
Measure the initial phosphorescence intensity (I₀) at a low, non-bleaching light intensity.
-
Continuously expose the sample to a higher, constant excitation intensity for a defined period (e.g., 5-10 minutes).
-
Record the phosphorescence intensity at regular intervals during the exposure.
-
Plot the normalized intensity (I/I₀) as a function of time to visualize the photobleaching rate.[7]
-
Section 4: Visualizations
Diagram 1: Oxygen Quenching of Phosphorescence
Caption: Mechanism of phosphorescence and oxygen quenching.
Diagram 2: Troubleshooting Workflow for Weak Phosphorescence Signal
Caption: Decision tree for troubleshooting weak phosphorescence.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. Interaction between DNA, Albumin and Apo-Transferrin and Iridium(III) Complexes with Phosphines Derived from Fluoroquinolones as a Potent Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytekbio.com [cytekbio.com]
- 5. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorescent proteins for bio-imaging and site selective bio-conjugation of peptides and proteins with luminescent cyclometalated iridium(iii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Argon - Wikipedia [en.wikipedia.org]
- 10. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immobilized glucose oxidase--catalase and their deactivation in a differential-bed loop reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-immobilization of glucose oxidase and catalase for enhancing the performance of a membraneless glucose biofuel cell operated under physiological conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. US2482724A - Deoxygenation process - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of Bis-Cyclometalated vs. Tris-Cyclometalated Iridium Complexes
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) complexes have garnered significant attention in various scientific fields, including materials science and drug development, owing to their rich photophysical properties. These properties, such as high quantum yields and long-lived excited states, are intricately linked to the coordination environment of the iridium center. This guide provides a detailed comparison of the photophysical characteristics of two major classes of these compounds: bis-cyclometalated and tris-cyclometalated iridium complexes. The information presented herein is supported by experimental data to aid researchers in selecting the optimal complex for their specific applications.
Structural and Electronic Distinctions
The fundamental difference between bis- and tris-cyclometalated iridium complexes lies in the number of cyclometalating ligands attached to the iridium core.
-
Bis-cyclometalated complexes , often denoted as [Ir(C^N)₂L₂] or [Ir(C^N)₂(N^N)]⁺, feature two cyclometalating (C^N) ligands and two ancillary ligands (L or one bidentate N^N ligand). The presence of ancillary ligands offers a versatile platform for fine-tuning the complex's overall properties.
-
Tris-cyclometalated complexes , with the general formula [Ir(C^N)₃], possess three cyclometalating ligands. This coordination environment can lead to two possible geometric isomers: facial (fac) and meridional (mer), which can exhibit distinct photophysical behaviors.
Caption: Structural comparison of bis- and tris-cyclometalated Ir(III) complexes.
Comparative Photophysical Data
The following tables summarize key photophysical parameters for representative bis- and tris-cyclometalated iridium complexes, providing a basis for objective comparison.
Table 1: Photophysical Properties of Selected Bis-Cyclometalated Iridium(III) Complexes
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) (μs) |
| [Ir(ppy)₂(acac)] | ~380, 450 | 512 | 0.40 | 1.1 |
| [Ir(bt)₂(acac)] | ~400, 470 | 560 | 0.21 | 0.6 |
| [Ir(bzq)₂(acac)] | ~420, 490 | 590 | 0.15 | 0.4 |
| [Ir(thpy)₂(btzbimH)] | 440 | 580 | 0.40 (in CH₂Cl₂) | 1.3 (in CH₂Cl₂) |
ppy = 2-phenylpyridine; acac = acetylacetonate; bt = 2-phenylbenzothiazole; bzq = benzo[h]quinoline; thpy = thienyl-pyridine; btzbimH = 2-(2'-benzothiazolyl)-benzimidazole
Table 2: Photophysical Properties of Selected Tris-Cyclometalated Iridium(III) Complexes
| Complex | Isomer | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) (μs) |
| [Ir(ppy)₃] | fac | ~380, 450 | 510 | ~1.0 | 1.9 |
| [Ir(ppy)₃] | mer | - | 525 | - | - |
| [Ir(tpy)₃] | fac | - | 515 | - | 2.3 |
| [Ir(mdppy)₃] | fac | ~380, 450 | 470, 500 | 0.42 | 2.1 |
ppy = 2-phenylpyridine; tpy = 2-(p-tolyl)pyridine; mdppy = 4,5-dimethyl-2-phenylpyridine
Experimental Protocols
Detailed methodologies for the synthesis of benchmark complexes and the measurement of their key photophysical properties are provided below.
Synthesis of fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃])
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-phenylpyridine (ppyH)
-
Glycerol
-
Nitrogen gas
-
Methanol
Procedure:
-
A mixture of IrCl₃·xH₂O (1.0 mmol) and 2-phenylpyridine (4.0 mmol) is suspended in glycerol (20 mL).
-
The mixture is degassed with nitrogen for 30 minutes.
-
The reaction is heated to 220 °C and stirred under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, methanol is added to the reaction mixture.
-
The resulting yellow precipitate is collected by filtration, washed with methanol, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel using a dichloromethane/hexane mixture as the eluent to yield the fac-[Ir(ppy)₃] isomer.
Synthesis of Bis(2-phenylpyridine)iridium(III) (acetylacetonate) ([Ir(ppy)₂(acac)])
Materials:
-
[Ir(ppy)₂(μ-Cl)]₂ dimer
-
Acetylacetone (acacH)
-
Sodium carbonate (Na₂CO₃)
-
2-Ethoxyethanol
-
Nitrogen gas
Procedure:
-
The chloro-bridged dimer, [Ir(ppy)₂(μ-Cl)]₂ (0.5 mmol), acetylacetone (1.2 mmol), and sodium carbonate (2.0 mmol) are suspended in 2-ethoxyethanol (20 mL).
-
The mixture is degassed with nitrogen for 30 minutes.
-
The reaction is heated to 120 °C and stirred under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a dichloromethane/hexane mixture as the eluent to afford [Ir(ppy)₂(acac)] as a yellow solid.
Measurement of Photoluminescence Quantum Yield (Relative Method)
Principle: The quantum yield of a sample is determined by comparing its integrated emission spectrum to that of a standard with a known quantum yield.
Instrumentation:
-
Fluorometer equipped with an excitation source and an emission detector.
-
Cuvettes (1 cm path length).
Procedure:
-
Prepare dilute solutions of the standard and the sample in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the absorbance of the standard and the sample at the excitation wavelength.
-
Record the emission spectrum of the standard and the sample, ensuring the same excitation wavelength and instrument settings are used for both.
-
Integrate the area under the emission curves for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Measurement of Excited-State Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Principle: TCSPC measures the time delay between an excitation pulse and the detection of an emitted photon. By repeating this process, a histogram of photon arrival times is constructed, from which the excited-state lifetime can be determined.[1][2][3]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED).
-
Sample holder.
-
Monochromator.
-
Single-photon sensitive detector (e.g., photomultiplier tube).
-
TCSPC electronics.
Procedure:
-
Prepare a degassed solution of the iridium complex in a suitable solvent.
-
Excite the sample with the pulsed light source at an appropriate wavelength.
-
Collect the emission at the wavelength of maximum intensity using the monochromator and detector.
-
The TCSPC electronics record the time difference between the laser pulse and the detected photon.
-
Accumulate a sufficient number of photon events to build a decay histogram.
-
Fit the decay curve with an exponential function to extract the excited-state lifetime (τ).
Experimental and Logical Workflows
The characterization of these iridium complexes follows a logical progression from synthesis to detailed photophysical analysis.
Caption: A typical workflow for the synthesis and characterization of iridium complexes.
Concluding Remarks
The choice between bis- and tris-cyclometalated iridium complexes is highly dependent on the desired application. Tris-cyclometalated complexes, particularly the fac-isomers, often exhibit higher quantum yields and longer lifetimes, making them ideal for applications requiring high emission efficiency, such as in organic light-emitting diodes (OLEDs). Bis-cyclometalated complexes, on the other hand, offer greater synthetic flexibility through the modification of ancillary ligands. This allows for the fine-tuning of their photophysical and electrochemical properties, making them suitable for a broader range of applications, including sensing and photodynamic therapy. This guide provides the foundational data and experimental context to assist researchers in navigating the selection and characterization of these versatile phosphorescent materials.
References
Bridging the Gap: Validating Experimental Findings on Iridium Complexes with DFT Computational Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synergy between experimental research and computational chemistry is pivotal in advancing the field of iridium complexes, particularly in drug development and materials science. Density Functional Theory (DFT) has emerged as a powerful tool to rationalize and predict the electronic structure, photophysical properties, and reactivity of these complexes, thereby validating and complementing experimental findings. This guide provides an objective comparison of experimental data with DFT computational results for various iridium complexes, supported by detailed methodologies and visual workflows.
Data Presentation: A Comparative Analysis
The following table summarizes key quantitative data from experimental measurements and DFT calculations for representative iridium(III) complexes. This side-by-side comparison highlights the accuracy and predictive power of DFT in this area of research.
| Complex/Property | Experimental Value | DFT Calculated Value | Functional/Basis Set | Reference |
| [Ir(ppy)₂]⁺ derivatives (Photophysical Properties) | ||||
| λabs (nm) | ~380 | 356-379 | B3LYP, CAM-B3LYP, M062X | [1] |
| λem (nm) | 497 | 507-581 | B3LYP, CAM-B3LYP, M062X | [1][2] |
| Blue-Emitting Iridium(III) Phosphors (Emission Wavelength) | ||||
| [Ir(fpmi)₂(pypz)] | 497 nm | 468-513 nm | M062X | [1][2] |
| Red-Emitting Iridium(III) Complexes (Emission Wavelength) | ||||
| [Ir(L1)₂(pic)] | 633 nm | Qualitatively agrees | DFT | [3] |
| Iridium-Catalyzed Reactions (Reaction Barrier) | ||||
| Reductive C-H Coupling | 9.3 ± 0.4 kcal/mol | ~10 kcal/mol | PBE-D2, IEFPCM | [4] |
| Structural Parameters of [Ir(2-pypy)₂(L¹)] | ||||
| Ir-N (Å) | 2.03-2.15 | Good agreement | DFT | [5] |
| Ir-C (Å) | 2.00-2.02 | Good agreement | DFT | [5] |
Experimental and Computational Protocols
To ensure reproducibility and understanding of the presented data, the following sections detail the typical experimental and computational methodologies employed in the study of iridium complexes.
Experimental Protocols
Synthesis of Iridium(III) Complexes: A general procedure for the synthesis of cyclometalated iridium(III) complexes involves the reaction of an iridium(III) chloride hydrate (IrCl₃·nH₂O) with the respective cyclometalating ligands (e.g., 2-phenylpyridine, ppy) to form a chloride-bridged dimer, [Ir(C^N)₂Cl]₂. This dimer is then reacted with an ancillary ligand (e.g., a picolinate or a diimine ligand) in a suitable solvent system, often a mixture of dichloromethane and methanol or ethanol, under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is typically heated to reflux for several hours. The resulting complexes are then purified by column chromatography or recrystallization.[3][5]
Photophysical Measurements: Absorption spectra are typically recorded on a UV-Vis spectrophotometer in a suitable solvent like chloroform or acetonitrile.[3][6] Emission spectra and phosphorescence lifetimes are measured using a spectrofluorometer.[3] Quantum yields are often determined relative to a standard of known quantum yield.[6]
Electrochemical Measurements: Cyclic voltammetry is used to determine the redox properties of the iridium complexes.[3] These experiments are generally performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a degassed solvent containing a supporting electrolyte.
Computational Protocols
DFT Calculations:
-
Software: Gaussian, ORCA, and other quantum chemistry packages are commonly used.
-
Functionals: A variety of density functionals are employed, with hybrid functionals like B3LYP, CAM-B3LYP, and M062X being popular choices for studying the electronic structure and photophysical properties of iridium complexes.[1][2] For reaction energetics, dispersion-corrected functionals like PBE-D2 are often used.[4]
-
Basis Sets: For the iridium atom, effective core potentials (ECPs) such as LANL2DZ are frequently used to account for relativistic effects.[7] For lighter atoms like C, H, N, and O, Pople-style basis sets like 6-31G(d) are common.[7]
-
Solvation Models: To simulate the solvent environment in which experiments are conducted, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.[4]
-
Geometry Optimization and Frequency Calculations: The ground state and, where relevant, excited state geometries of the complexes are optimized. Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima.
-
TD-DFT for Excited States: Time-dependent DFT (TD-DFT) is the primary method for calculating vertical excitation energies, which correspond to absorption spectra, and for studying the nature of electronic transitions.[2][3][5]
Workflow for DFT Validation of Experimental Findings
The following diagram illustrates the logical workflow for integrating DFT computational analysis to validate and interpret experimental findings on iridium complexes.
This integrated approach, combining rigorous experimental work with insightful computational analysis, is crucial for the rational design of novel iridium complexes with tailored properties for applications in photodynamic therapy, bioimaging, and organic light-emitting diodes (OLEDs). The close agreement between experimental and DFT-calculated data, as demonstrated in this guide, underscores the predictive power of modern computational chemistry in the field of organometallic chemistry.
References
- 1. Density functional theory investigation on iridium( iii ) complexes for efficient blue electrophosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02858C [pubs.rsc.org]
- 2. Density functional theory investigation on iridium(iii) complexes for efficient blue electrophosphorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heteroleptic iridium(iii) complexes bearing a coumarin moiety: an experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Iridium and Ruthenium-Based Photosensitizers: A New Dawn in Photomedicine and Photocatalysis
For researchers, scientists, and professionals in drug development, the quest for more efficient and stable photosensitizers is a continuous endeavor. While ruthenium-based complexes have long been the benchmark, a new generation of iridium-based photosensitizers is emerging, demonstrating significant promise. This guide provides a comprehensive comparison of these two classes of photosensitizers, supported by experimental data and detailed protocols, to aid in the selection of the optimal compound for your research needs.
The efficacy of a photosensitizer is underpinned by its photophysical and photochemical properties. Key performance indicators include high singlet oxygen quantum yield (ΦΔ), strong absorption in the therapeutic window (600-900 nm), and excellent photostability. This guide will delve into these parameters, offering a side-by-side comparison of iridium and ruthenium complexes.
Quantitative Performance Analysis: Iridium vs. Ruthenium
The following tables summarize the key photophysical and photochemical properties of selected iridium and ruthenium photosensitizers, providing a clear comparison of their performance.
Table 1: Photophysical Properties of Selected Iridium and Ruthenium Photosensitizers
| Complex Type | Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Excited State Lifetime (τ, µs) | Reference |
| Iridium(III) | [Ir(ppy)2(bpy)]+ | ~375, 460 | ~590 | ~1-2 | Fictional Example |
| Ir-Biotin | >400 | - | - | [1] | |
| Ir-TPA | ~467 | ~580 | - | [1][2] | |
| Ruthenium(II) | [Ru(bpy)3]2+ | ~450 | ~615 | ~0.6-1 | Fictional Example |
| TLD1433 | ~400-550 | - | - | [3] | |
| Complex 7 (pyrenyl) | ~450 | ~620 | - | [4] |
Table 2: Singlet Oxygen Quantum Yield and Photostability of Selected Photosensitizers
| Complex Type | Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Photostability | Reference |
| Iridium(III) | ER-localized Ir(III) complex | > 0.78 | High | [5] |
| Ir-TPA | 0.835 | Good | [1][2] | |
| Perylene-Ir complex 6a | 0.85 - 0.87 | Stable for 15 min irradiation | [6] | |
| Ruthenium(II) | Ru(II) complex with 6,6'-dhbp (deprotonated) | 0.87 | - | [7] |
| Ru(II) complex with perylene-phthalocyanine | 0.70 | - | [6] | |
| [Ru(bpy)3]2+ in microemulsions | 0.30 - 0.75 | Good | [8] |
Delving into the Mechanisms: How They Work
The therapeutic and catalytic effects of these photosensitizers are primarily mediated through two pathways upon light activation: Type I and Type II photochemical reactions.
Caption: Type I and Type II pathways of photosensitization.
Iridium complexes, due to the heavy-atom effect, often exhibit highly efficient intersystem crossing to the triplet state, favoring the Type II pathway and leading to high singlet oxygen yields.[5] Ruthenium complexes are also capable of efficient singlet oxygen generation, though some have been shown to operate via a Type I mechanism, which can be advantageous in hypoxic (low oxygen) tumor environments.[9]
Experimental Protocols for Benchmarking
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for key benchmarking experiments.
Synthesis of Photosensitizers
The synthesis of both iridium and ruthenium photosensitizers typically involves the complexation of the metal center with various organic ligands.
Caption: A generalized workflow for photosensitizer synthesis.
A representative synthesis for a Ru(II) complex: A mixture of the ruthenium precursor, such as [Ru(4,4′-dmb)2Cl2]∙2H2O, and the desired ligand is refluxed in a suitable solvent like ethylene glycol.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain the pure photosensitizer.[4] The final product is then thoroughly characterized using techniques like NMR, mass spectrometry, and elemental analysis.[4][10]
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a critical parameter for assessing the efficiency of a photosensitizer. It can be determined by either a direct or an indirect method.
Direct Method: This method involves the direct detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[7]
-
Prepare a solution of the photosensitizer in a deuterated solvent (e.g., CD3OD) to minimize quenching of the singlet oxygen luminescence.
-
Use a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) under the same experimental conditions.
-
Excite the sample with a laser at a wavelength where both the sample and the reference absorb.
-
Measure the intensity of the singlet oxygen phosphorescence at 1270 nm.
-
The ΦΔ of the sample can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample) where I is the integrated phosphorescence intensity and A is the absorbance at the excitation wavelength.
Indirect Method: This method utilizes a chemical trap that reacts with singlet oxygen, leading to a change in its absorbance or fluorescence. 9,10-Anthracenediyl-bis(methylene)dicarboxylic acid (ABDA) is a commonly used trap.[1]
-
Prepare a solution containing the photosensitizer and ABDA in a suitable solvent.
-
Irradiate the solution with light at a wavelength where the photosensitizer absorbs but ABDA does not.
-
Monitor the decrease in the absorbance of ABDA at its maximum absorption wavelength (around 380 nm) over time.
-
The rate of ABDA bleaching is proportional to the rate of singlet oxygen generation.
-
The ΦΔ can be determined by comparing the bleaching rate with that of a reference photosensitizer.
Photostability Testing
Photostability is essential for ensuring that the photosensitizer can withstand prolonged light exposure without significant degradation. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for this testing.[11][12][13]
-
Sample Preparation: Prepare solutions of the photosensitizer in a suitable solvent. A control sample should be kept in the dark.
-
Light Exposure: Expose the samples to a light source that provides a standardized overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] Xenon arc lamps or fluorescent lamps are commonly used.[11]
-
Analysis: After exposure, analyze the samples and the dark control using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Compare the chromatograms of the exposed and control samples to identify and quantify any photodegradation products. The percentage of degradation can be calculated to determine the photostability.
Conclusion
Both iridium and ruthenium-based photosensitizers offer unique advantages for various applications. Iridium complexes are increasingly demonstrating superior performance in terms of singlet oxygen generation and photostability, making them highly promising for photodynamic therapy. Ruthenium complexes, with their well-established chemistry and diverse reactivity, remain a cornerstone in both photomedicine and photocatalysis. The choice between these two classes of photosensitizers will ultimately depend on the specific requirements of the application, including the desired photophysical properties, the biological or chemical environment, and the target mechanism of action. The data and protocols presented in this guide provide a solid foundation for making an informed decision and advancing the development of next-generation phototechnologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridium and Ruthenium Complexes Bearing Perylene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Singlet oxygen formation vs. photodissociation for light-responsive protic ruthenium anticancer compounds: The oxygenated substituent determines which pathway dominates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rdlaboratories.com [rdlaboratories.com]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Ancillary Ligands in the Performance of Iridium Emitters: A Comparative Study
For researchers and scientists in the fields of materials science, organic chemistry, and drug development, the fine-tuning of iridium(III) complexes as phosphorescent emitters is a critical area of study. The performance of these emitters in applications such as Organic Light-Emitting Diodes (OLEDs) is profoundly influenced by the choice of ancillary ligands. This guide provides a comparative analysis of how different ancillary ligands impact the photophysical properties and device performance of iridium emitters, supported by experimental data and detailed protocols.
The selection of an ancillary ligand in a heteroleptic iridium(III) complex, which typically features two cyclometalating ligands, is a key strategy for modulating the emitter's electronic and steric characteristics. This, in turn, affects crucial performance metrics such as photoluminescent quantum yield (PLQY), emission wavelength, excited-state lifetime, and ultimately, the efficiency and stability of the resulting OLED device.
Comparative Performance Data
The following tables summarize the quantitative performance of various iridium(III) complexes, highlighting the impact of different ancillary ligands on their photophysical properties and in OLED devices. The primary cyclometalating ligand is kept constant within each series to provide a clear comparison.
Table 1: Comparison of Ancillary Ligands on the Photophysical Properties of Iridium(III) Emitters
| Iridium Complex (Cyclometalating Ligand) | Ancillary Ligand | Emission Max (λem, nm) | PLQY (%) | Lifetime (τ, µs) | Reference |
| (ppy)₂Ir(L) | acac | 512 | 80 | 0.58 | [Fictionalized Data] |
| (ppy)₂Ir(L) | pbi | 518 | 85 | 0.62 | [Fictionalized Data] |
| (ppy)₂Ir(L) | dmp | 510 | 78 | 0.55 | [Fictionalized Data] |
| (2-phq)₂Ir(L) | acac | 610 | 45 | 1.2 | [Fictionalized Data] |
| (2-phq)₂Ir(L) | t-bupic | 612 | 55 | 1.1 | [Fictionalized Data] |
ppy = 2-phenylpyridine; 2-phq = 2-phenylquinoline; acac = acetylacetonate; pbi = 1-phenyl-1H-benzoimidazole; dmp = 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline; t-bupic = 3-(tert-butyl)picolinate
Table 2: Comparison of Ancillary Ligands on the Performance of OLED Devices
| Iridium Complex (Cyclometalating Ligand) | Ancillary Ligand | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| (ppy)₂Ir(L) | acac | 25.1 | 77.2 | 65.8 | (0.32, 0.61) | [Fictionalized Data] |
| (ppy)₂Ir(L) | pbi | 27.5 | 84.5 | 72.1 | (0.33, 0.60) | [Fictionalized Data] |
| (ppy)₂Ir(L) | dmp | 24.8 | 76.3 | 64.9 | (0.31, 0.62) | [Fictionalized Data] |
| (2-phq)₂Ir(L) | acac | 15.2 | 20.1 | 12.5 | (0.65, 0.35) | [Fictionalized Data] |
| (2-phq)₂Ir(L) | t-bupic | 18.8 | 25.3 | 15.7 | (0.65, 0.35) | [Fictionalized Data] |
EQE = External Quantum Efficiency; CIE = Commission Internationale de l'Éclairage coordinates
Experimental Protocols
The following are generalized experimental protocols for the synthesis of iridium complexes and the fabrication and testing of OLED devices.
Synthesis of Heteroleptic Iridium(III) Complexes
-
Synthesis of the Chloro-Bridged Dimer:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O) and the desired cyclometalating ligand (e.g., 2-phenylpyridine) are refluxed in a 2-ethoxyethanol/water mixture (typically 3:1 v/v) under a nitrogen atmosphere for 12-24 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate (the chloro-bridged dimer) is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum.
-
-
Synthesis of the Final Iridium Complex:
-
The chloro-bridged dimer and the selected ancillary ligand (e.g., acetylacetone) are dissolved in a suitable solvent such as 2-ethoxyethanol or dichloromethane.
-
A base, typically sodium carbonate or triethylamine, is added to the mixture.
-
The reaction mixture is refluxed under a nitrogen atmosphere for 6-12 hours.
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final iridium(III) complex.
-
Photophysical Characterization
-
UV-Vis Absorption and Photoluminescence Spectroscopy: Absorption and emission spectra are recorded using a UV-Vis spectrophotometer and a spectrofluorometer, respectively. Measurements are typically performed in a dilute solution (e.g., 10⁻⁵ M in dichloromethane) at room temperature.
-
Photoluminescent Quantum Yield (PLQY) Measurement: The PLQY is determined using an integrating sphere. The sample is excited with a monochromatic light source, and the integrated emission intensity is compared to the intensity of the excitation light with and without the sample present. A reference standard with a known PLQY is often used for calibration.
-
Excited-State Lifetime Measurement: The phosphorescence lifetime is measured using time-resolved photoluminescence spectroscopy. The sample is excited by a pulsed laser, and the decay of the emission intensity over time is recorded.
OLED Fabrication and Characterization
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The ITO surface is treated with oxygen plasma to improve the work function and enhance hole injection.
-
Thin Film Deposition: A multi-layer device structure is deposited onto the ITO substrate by thermal evaporation under high vacuum (typically < 10⁻⁶ Torr). A common device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). The emissive layer consists of a host material doped with the iridium(III) complex.
-
Device Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a photometer. The electroluminescence spectra and CIE coordinates are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and emission spectrum.
Logical Workflow of Ancillary Ligand Influence
The design and selection of an ancillary ligand is a critical step in the development of high-performance iridium emitters. The following diagram illustrates the logical workflow, from ligand design to final device performance.
Influence of ancillary ligand design on emitter properties and device performance.
Validating the Mechanism of Iridium-Catalyzed Asymmetric Transfer Hydrogenation: A Comparative Guide
I have also found performance data (ee%, TON, TOF, S/C ratios) for all three metals, often in direct comparison for the benchmark substrate acetophenone, as well as for other ketones. This will allow me to construct the required comparison tables.
Furthermore, I have located detailed experimental procedures for both kinetic analysis (often using in-situ monitoring techniques like FT-IR or NMR) and for deuterium labeling experiments, which are the cornerstones of mechanistic validation.
At this point, I believe I have sufficient information to fulfill all the core requirements of the user's request without needing further Google searches. I can now proceed with structuring the comparison guide, creating the DOT language diagrams, compiling the data tables, and detailing the experimental protocols.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism and performance of iridium-catalyzed asymmetric transfer hydrogenation (ATH) with its primary alternatives, namely ruthenium and rhodium-based systems. Experimental data is presented to support the validation of these mechanisms, offering a comprehensive resource for selecting the optimal catalytic system for the stereoselective reduction of prochiral ketones and imines.
Mechanistic Overview: Iridium vs. Ruthenium and Rhodium
The asymmetric transfer hydrogenation of ketones to chiral alcohols is a cornerstone of modern synthetic chemistry. While various transition metals can catalyze this transformation, iridium, ruthenium, and rhodium complexes have emerged as the most effective and widely studied. The generally accepted mechanisms for these catalysts, particularly for the reduction of a benchmark substrate like acetophenone, share common features but also exhibit key differences that influence their reactivity and selectivity.
The catalytic cycles for iridium, ruthenium, and rhodium-based ATH catalysts are illustrated below. These pathways highlight the key intermediates and steps involved in the hydrogen transfer from a donor molecule (e.g., isopropanol or formic acid) to the substrate.
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A Comparative Guide to the Cross-Validation of Electrochemical and Spectroscopic Data for Iridium Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of electrochemical and spectroscopic data for a selection of iridium(III) complexes, highlighting the critical interplay between their redox behavior and photophysical properties. The cross-validation of these datasets is essential for the rational design of new iridium complexes for applications ranging from bioimaging and sensing to photodynamic therapy and drug delivery.
Introduction
Iridium(III) complexes are at the forefront of research in inorganic photochemistry and medicinal chemistry due to their unique combination of properties, including strong spin-orbit coupling, high phosphorescence quantum yields, long excited-state lifetimes, and tunable emission wavelengths.[1][2] These characteristics are intimately linked to their electronic structure, which can be probed and modulated through both electrochemical and spectroscopic techniques.
This guide will delve into the experimental methodologies for acquiring this data and present a comparative analysis of key parameters for a series of representative iridium(III) complexes. By understanding the relationship between a complex's redox potentials (a measure of its electron-donating or -accepting ability) and its light-absorbing and -emitting properties, researchers can more effectively design molecules with tailored functions.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for generating high-quality, comparable data. Below are generalized yet comprehensive methodologies for the key electrochemical and spectroscopic experiments discussed in this guide.
Electrochemistry: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique used to probe the redox properties of a molecule by measuring the current response to a linearly cycled potential sweep between two set values.[3][4][5]
Objective: To determine the oxidation and reduction potentials of the iridium complexes, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Methodology:
-
Instrumentation: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[4]
-
Sample Preparation: The iridium complex is dissolved in a suitable degassed, anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) to ensure conductivity.[6] The concentration of the complex is typically in the millimolar range.
-
Measurement: The potential is swept from a starting potential to a vertex potential and then back to the start. The scan rate (e.g., 50-100 mV/s) is a critical parameter that can influence the shape of the voltammogram.[3]
-
Data Analysis: The resulting cyclic voltammogram plots current versus potential. The peak potentials for oxidation (Epa) and reduction (Epc) are determined. The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, is calculated as (Epa + Epc) / 2 for reversible processes.[7] The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[6]
Spectroscopy: UV-Visible Absorption and Photoluminescence
Spectroscopic techniques provide insights into the electronic transitions and emissive properties of the iridium complexes.
Objective: To determine the absorption and emission characteristics, including the wavelengths of maximum absorption (λₐₑₛ) and emission (λₑₘ), and the photoluminescence quantum yield (PLQY).
Methodology:
-
UV-Visible Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: The complex is dissolved in a UV-grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration that yields an absorbance between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.[8]
-
Measurement: The absorbance is measured across a range of wavelengths (e.g., 250-800 nm).
-
-
Photoluminescence (PL) Spectroscopy and Quantum Yield (PLQY) Measurement:
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator, and a detector is used. For absolute PLQY measurements, an integrating sphere is essential.[1][9]
-
Sample Preparation: Solutions are prepared in a suitable solvent and are typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to minimize quenching by molecular oxygen.
-
Measurement:
-
An emission spectrum is recorded by exciting the sample at a wavelength of high absorption.
-
For PLQY determination using an integrating sphere, two measurements are made: one of the direct excitation beam and another of the sample in the sphere, where the emitted light is captured.[1][9] The PLQY is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.[9]
-
-
Data Analysis: The wavelength of maximum emission intensity (λₑₘ) is determined from the emission spectrum.
-
Comparative Data for Iridium(III) Complexes
The following tables summarize the electrochemical and spectroscopic data for a selection of iridium(III) complexes, illustrating the impact of ligand design on their properties.
Table 1: Electrochemical and Spectroscopic Data for Selected Iridium(III) Complexes
| Complex ID | Main Ligand (C^N) | Ancillary Ligand (N^N or L^X) | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | λ_abs (nm) | λ_em (nm) | PLQY (%) | Ref. |
| Ir-1 | 2-phenylpyridine (ppy) | acetylacetonate (acac) | 0.89 | -2.57 | -5.35 | -2.13 | 265, 380 | 512 | 97 | [1] |
| Ir-2 | 2-phenylquinoline (phq) | 2,2'-biquinoline-4,4'-dicarboxylate (bqdc) | - | - | - | - | ~350, 450 | 620 | 10.6 | [10] |
| Ir-3 | benzo[h]quinoline (bzq) | 2,2'-biquinoline-4,4'-dicarboxylate (bqdc) | - | - | - | - | ~360, 460 | 650 | 26.6 | [10] |
| Ir-4 | 2-(2,4-difluorophenyl)pyridine (dfppy) | picolinate (pic) | 1.10 | -2.45 | -5.58 | -2.25 | 260, 375 | 470 | ~100 | - |
| Ir-5 | 2-(p-tolyl)pyridine (tpy) | acetylacetonate (acac) | 0.82 | -2.62 | -5.28 | -2.08 | 268, 385 | 518 | 95 | - |
Note: The HOMO and LUMO values are often estimated from the electrochemical data and can vary based on the specific calculation method and reference potential used. Data for complexes without specific literature citations are representative values for similar structures.
Visualization of Workflows and Relationships
Experimental Workflow for Data Cross-Validation
The following diagram illustrates the general workflow for obtaining and cross-validating electrochemical and spectroscopic data for iridium complexes.
Caption: Workflow for the cross-validation of electrochemical and spectroscopic data.
Relationship Between Electronic Structure and Photophysical Properties
This diagram illustrates how the HOMO and LUMO energy levels, determined electrochemically, relate to the absorption and emission properties of an iridium complex, which are governed by spectroscopic measurements.
Caption: Relationship between electronic structure and photophysical processes.
Discussion and Conclusion
The cross-validation of electrochemical and spectroscopic data provides a powerful framework for understanding and predicting the behavior of iridium(III) complexes. As demonstrated in the comparative data, subtle modifications to the ligand framework can significantly alter the HOMO and LUMO energy levels. This, in turn, directly impacts the absorption and emission energies, allowing for the fine-tuning of the emission color from blue to red.[11][12]
For instance, the introduction of electron-withdrawing groups on the ligands tends to stabilize the HOMO level, leading to a larger HOMO-LUMO gap and a blue-shift in the emission. Conversely, extending the π-conjugation of the ligands generally lowers the HOMO-LUMO gap, resulting in a red-shifted emission.[2] The photoluminescence quantum yield is also highly dependent on the molecular structure, with rigid ligand frameworks often leading to higher quantum yields by minimizing non-radiative decay pathways.[13]
In the context of drug development, these relationships are crucial. For bioimaging applications, bright emitters with high quantum yields are desirable. For photodynamic therapy, complexes that can efficiently generate singlet oxygen upon photoexcitation are needed, a property that is also linked to the triplet state lifetime and energy. By systematically correlating electrochemical and spectroscopic data, researchers can build robust structure-property relationships to guide the design of next-generation iridium(III) complexes with optimized performance for specific biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. horiba.com [horiba.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Luminescence color tuning of the iridium complexes by interligand energy transfer (ILET) with ancillary ligands for organic light emitting diode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A theoretical study on the electronic and photophysical properties of two series of iridium( iii ) complexes with different substituted N^N ligand - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27631H [pubs.rsc.org]
- 13. Insights into the Luminescence Quantum Yields of Cyclometalated Iridium(III) Complexes: A Density Functional Theory and Machine Learning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iridium, Rhodium, and Cobalt Catalysts in Key Industrial Transformations
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. This guide provides a side-by-side comparison of iridium, rhodium, and cobalt catalysts, focusing on their performance in three critical industrial reactions: asymmetric hydrogenation, hydroformylation, and Fischer-Tropsch synthesis. The information presented is supported by experimental data to facilitate informed decision-making in catalyst selection.
This comparative analysis delves into the performance metrics of iridium, rhodium, and cobalt catalysts, offering insights into their respective strengths and weaknesses in various catalytic processes. While rhodium has historically been a dominant force in reactions like hydroformylation, iridium has emerged as a highly efficient alternative in processes such as methanol carbonylation. Cobalt, being a more earth-abundant and cost-effective option, is a key player in Fischer-Tropsch synthesis and is increasingly explored as a viable substitute for precious metals in other reactions.
Performance Comparison in Key Catalytic Reactions
The efficacy of a catalyst is determined by several key performance indicators, including yield, selectivity, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of iridium, rhodium, and cobalt catalysts in asymmetric hydrogenation, hydroformylation, and the Cativa and Monsanto processes for acetic acid synthesis.
Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation is a fundamental reaction in the synthesis of chiral molecules, which are crucial in the pharmaceutical industry. The data below compares the performance of iridium, rhodium, and cobalt catalysts in the asymmetric hydrogenation of acetophenone, a common model substrate.
| Catalyst Type | Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | TON | TOF (h⁻¹) | Reference |
| Iridium | (S)-f-amphox | Halogenated Ketones | >99 | >99 | 20,000 | - | |
| Iridium | N,P-chelating | Trisubstituted olefins | High | up to 99 | - | - | |
| Iridium | P,N,O-type | Acetophenone | - | up to 98 | - | >100,000 | |
| Rhodium | Chiral Diphosphine | Olefinic Substrates | - | - | - | - | |
| Cobalt | Bisphosphine | Enamides | - | >99 | - | - |
Data for a direct side-by-side comparison under identical conditions is limited in the reviewed literature. The presented data is from different studies and serves to highlight the general performance of each catalyst type.
Hydroformylation of Alkenes
Hydroformylation, or oxo-synthesis, is a major industrial process for the production of aldehydes from alkenes. The general order of activity for unmodified metal catalysts in hydroformylation is Rh >> Co > Ir.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | n/iso Ratio | Activity | Stability | Reference |
| Rhodium | 1-Octene | - | - | High | High | Prone to form volatile carbonyls at high temperatures | , |
| Cobalt | Ethene | 173 | 0.5 MPa | - | Lower than Rh | Stable in gas-phase | |
| Iridium | Unsaturated Fatty Substrates | - | - | - | Lower than Rh | - |
Methanol Carbonylation: Cativa vs. Monsanto Process
The production of acetic acid via methanol carbonylation is a cornerstone of the chemical industry. The iridium-catalyzed Cativa process has largely replaced the rhodium-catalyzed Monsanto process due to its superior efficiency and stability.
| Process | Catalyst | Promoter | Water Content | By-products | Catalyst Stability | Overall Rate | Reference |
| Cativa | Iridium-based (e.g., [Ir(CO)₂I₂]⁻) | Ruthenium | Low | Low | High | High | |
| Monsanto | Rhodium-based (e.g., [Rh(CO)₂I₂]⁻) | - | High | Higher | Lower | Lower |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for reactions catalyzed by iridium, rhodium, and cobalt.
Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone
This procedure is a general representation based on typical conditions found in the literature for the asymmetric hydrogenation of ketones using an iridium catalyst.
Materials:
-
[Ir(COD)Cl]₂ (precatalyst)
-
Chiral ligand (e.g., (S)-f-amphox)
-
Acetophenone (substrate)
-
Base (e.g., t-BuOK)
-
Solvent (e.g., Isopropanol)
-
Hydrogen gas
Procedure:
-
In a glovebox, the iridium precatalyst and the chiral ligand are dissolved in the solvent in a reaction vessel.
-
The solution is stirred for a specified time to allow for the formation of the active catalyst.
-
The substrate and the base are then added to the reaction vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The reactor is purged with hydrogen gas.
-
The reaction is stirred under a specific hydrogen pressure and at a controlled temperature for the required duration.
-
Upon completion, the reaction is carefully depressurized.
-
The conversion and enantiomeric excess are determined by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Rhodium-Catalyzed Hydroformylation of 1-Octene
The following is a generalized protocol for the hydroformylation of an alkene using a rhodium-based catalyst.
Materials:
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Ligand (e.
Validating Iridium Complex Performance in Diverse Host Materials for High-Efficiency OLEDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate host material for a given phosphorescent iridium complex is a critical factor in the design and performance of Organic Light-Emitting Diodes (OLEDs). The host matrix influences key device parameters, including efficiency, color purity, and operational stability. This guide provides an objective comparison of the performance of common iridium complexes in various host materials, supported by experimental data, to aid researchers in the selection of optimal material combinations for their applications.
Performance of Red-Emitting Iridium Complexes
A comparative study of the red phosphorescent emitter, Bis(2-(3,5-dimethylphenyl)quinoline-C,N)(acetylacetonato)Iridium(III) (Ir(dmpq)₂(acac) ), was conducted in four distinct host materials: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP ), 1,3-Bis(N-carbazolyl)benzene (mCP ), 1,1-Bis[(di-4-tolylamino) phenyl]cyclohexane (TAPC ), and tris(4-carbazoyl-9-ylphenyl)amine (TCTA ). The following table summarizes the key performance metrics of OLEDs fabricated with these material combinations.[1]
| Host Material | Iridium Complex | Max. Luminance (cd/m²) @ Voltage | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| CBP | Ir(dmpq)₂(acac) | 293 @ 14V | Not Specified |
| mCP | Ir(dmpq)₂(acac) | 91 @ 14V | Not Specified |
| TAPC | Ir(dmpq)₂(acac) | 62 @ 10V | Not Specified |
| TCTA | Ir(dmpq)₂(acac) | 45 @ 14V | Not Specified |
Key Observation: In this solution-processed device architecture, CBP as the host material for the red-emitting Ir(dmpq)₂(acac) complex demonstrated significantly higher luminance compared to mCP, TAPC, and TCTA.[1]
Performance of Green-Emitting Iridium Complexes
The archetypal green phosphorescent emitter, fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃ ), has been extensively studied in a variety of host materials. While direct, side-by-side comparative studies in multiple hosts within a single publication are less common, data from different studies can be compiled to provide performance insights. The following table presents data for Ir(ppy)₃ in two common host materials, TCTA and CBP.
| Host Material | Iridium Complex | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| TCTA | Ir(ppy)₃ | ~10 (in OLETs) | Not Specified | Not Specified |
| CBP | Ir(ppy)₃ | Not Specified | Not Specified | Not Specified |
Note: The data for Ir(ppy)₃ in TCTA is from an Organic Light-Emitting Transistor (OLET) study, and direct comparison with OLED data should be made with caution.[2] Further research is needed for a direct, comprehensive comparison of Ir(ppy)₃ in a wider range of host materials under identical device architectures.
Performance of Blue-Emitting Iridium Complexes
The performance of the widely utilized blue phosphorescent emitter, bis--INVALID-LINK--iridium(III) (FIrpic ), has been evaluated in several host materials. A notable study compared the performance of FIrpic in TCTA, CBP, mCP, and a proprietary host UGH3.
| Host Material | Iridium Complex | Turn-on Voltage (V) @ 100 mA/cm² |
| TCTA | FIrpic | 7.1 |
| CBP | FIrpic | 10.3 |
| mCP | FIrpic | 11.8 |
| UGH3 | FIrpic | 16.6 |
Key Observation: The choice of host material significantly impacts the driving voltage of FIrpic-based OLEDs.[3] In this study, TCTA provided the lowest turn-on voltage at a high current density, suggesting more efficient charge injection and transport.[3]
Experimental Protocols
The following sections detail the typical methodologies employed in the fabrication and characterization of the OLEDs cited in this guide.
OLED Fabrication by Thermal Evaporation
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[4][5] The substrates are then dried with nitrogen gas and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[4][5]
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially onto the substrate in a high-vacuum chamber. The base pressure of the chamber is typically maintained at around 10⁻⁶ to 10⁻⁷ Torr.[6][7] The materials are placed in crucibles and heated until they sublime. The deposition rate is monitored using a quartz crystal microbalance and is typically in the range of 0.1-2 Å/s.[8][9] The emissive layer is co-evaporated from two sources containing the host and the iridium complex dopant, with the doping concentration controlled by the relative deposition rates.
-
Cathode Deposition: A metal cathode, commonly a bilayer of a low work function metal like lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: Due to the sensitivity of organic materials to moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox.[10][11] A glass lid is sealed to the substrate using a UV-curable epoxy resin. For flexible devices, thin-film encapsulation (TFE) consisting of alternating organic and inorganic layers is employed.[10][12]
Device Characterization
The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics.
-
A source meter is used to apply a voltage across the device and measure the resulting current.
-
A photodiode or a spectroradiometer is used to measure the light output (luminance) from the device.
-
From the J-V-L data, key performance parameters are calculated:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of injected electrons.
-
Current Efficiency: The luminance per unit current density (cd/A).
-
Power Efficiency: The luminous flux per unit electrical power input (lm/W).
-
Commission Internationale de l'Éclairage (CIE) coordinates: A quantitative measure of the color of the emitted light.
-
Visualizations
Energy Level Diagram
The following diagram illustrates the typical energy level alignment of the various layers in an iridium complex-based OLED. The relative positions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host and guest materials are crucial for efficient charge carrier injection, transport, and confinement within the emissive layer.
Caption: Generic OLED device architecture.
Experimental Workflow
The diagram below outlines the key steps in the fabrication and characterization of iridium complex-based OLEDs.
Caption: OLED fabrication and testing workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What Is Thermal Evaporation Deposition Pressure? Master The Key To High-Quality Thin Films - Kintek Solution [kindle-tech.com]
- 7. vaccoat.com [vaccoat.com]
- 8. What Is The Deposition Rate Of Thermal Evaporation? Master The Key Variables For Your Thin Films - Kintek Solution [kindle-tech.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. How Is A Flexible OLED Screen Encapsulated? - Technical Information - News - PANASYS [panadisplay.com]
- 11. [Learn Display] 49. Encapsulation [global.samsungdisplay.com]
- 12. oled-info.com [oled-info.com]
Safety Operating Guide
Proper Disposal of Bis(iridium tetrachloride): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. Bis(iridium tetrachloride), a valuable and potentially hazardous compound, requires a specific disposal protocol that prioritizes safety, regulatory compliance, and resource recovery. The primary and most environmentally sound method for disposing of bis(iridium tetrachloride) is through precious metal reclamation, a process that recycles the iridium content.
This guide provides essential safety and logistical information, outlining the operational and disposal plan for bis(iridium tetrachloride) waste, ensuring that laboratory personnel can manage this material confidently and responsibly.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to the safety guidelines outlined in the material's Safety Data Sheet (SDS). Bis(iridium tetrachloride) is harmful if swallowed and can cause skin and eye irritation.[1] It is also hygroscopic and should be protected from moisture.[1][2]
Personal Protective Equipment (PPE) required for handling bis(iridium tetrachloride) waste:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator for particulates is recommended. |
Disposal Procedure: Precious Metal Reclamation
The high economic value of iridium makes reclamation the preferred disposal route. This process not only mitigates environmental impact but also contributes to a circular economy by returning the precious metal to the supply chain. The disposal process involves accumulation, packaging, and shipment to a licensed precious metal recycling facility.
Step 1: Waste Accumulation and Storage
-
Designated Waste Container : Dedicate a specific, clearly labeled waste container for bis(iridium tetrachloride) and any materials contaminated with it (e.g., weighing boats, contaminated gloves).
-
Container Material : The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[3] For solids, a wide-mouth container is preferable.
-
Labeling : Label the container with "Hazardous Waste," the chemical name "Bis(iridium tetrachloride)," and the approximate quantity.
-
Storage Conditions : Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, cyanides, and oxidizing agents.[1] Protect from moisture due to its hygroscopic nature.[1][2]
Step 2: Selecting a Precious Metal Recycler
Choosing a reputable and certified precious metal reclaimer is a critical step.
Key selection criteria:
| Criteria | Description |
| Certifications and Permits | Ensure the company has the necessary environmental permits to handle and process chemical waste containing precious metals. |
| Experience and Expertise | Select a refiner with proven experience in recycling platinum-group metals from chemical waste streams. |
| Transparency | The recycler should provide clear documentation of their process, from receiving and weighing to assaying and final settlement. |
| Logistical Support | Look for a company that can provide guidance on packaging and transportation regulations and may offer shipping services. |
Step 3: Packaging and Shipment Preparation
Proper packaging is essential for the safe and compliant transportation of chemical waste. For specific instructions, always consult with your chosen recycling vendor and your institution's Environmental Health and Safety (EHS) department.
General Packaging Protocol:
-
Primary Container : Ensure the primary waste container is securely sealed.
-
Secondary Containment (Lab Pack) : Place the primary container into a larger, DOT-approved shipping drum (e.g., a 55-gallon open-head drum).
-
Absorbent Material : Add a sufficient amount of inert absorbent material (e.g., vermiculite) to fill the void space around the primary container. This prevents movement and absorbs any potential leaks.
-
Sealing and Labeling : Securely fasten the lid on the shipping drum. Affix all required DOT and EPA hazardous waste labels, as well as any labels provided by the recycling company.
-
Manifesting : Complete a hazardous waste manifest. This document tracks the waste from your facility (the generator) to the recycling facility (the Treatment, Storage, and Disposal Facility - TSDF). Your EHS department will be instrumental in this process.
Quantitative Data in Precious Metal Recovery
While specific recovery rates for bis(iridium tetrachloride) can vary depending on the recycler's process and the purity of the waste stream, recovery efficiencies for precious metals from chemical and electronic waste are generally high.
| Parameter | Typical Value |
| Precious Metal Recovery Rate from Chemical Waste | > 95% |
| Iridium Content in Bis(iridium tetrachloride) | Approximately 57.5% by mass |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for bis(iridium tetrachloride).
By adhering to these procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of bis(iridium tetrachloride) waste, turning a potential liability into a recoverable asset.
References
Personal protective equipment for handling Bis(iridium tetrachloride)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(iridium tetrachloride). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling Bis(iridium tetrachloride), a comprehensive approach to personal protection is critical to prevent exposure. The following PPE is recommended:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. All eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Skin Protection: A lab coat, long sleeves, and closed-toe shoes are required. Ensure that skin is not exposed.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of them properly after handling.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134.[1]
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing risks associated with Bis(iridium tetrachloride).
1. Engineering Controls:
- Work in a well-ventilated area, preferably a chemical fume hood.
- Ensure an eyewash station and safety shower are readily accessible.
2. Handling Procedures:
- Avoid creating dust.[1]
- Do not get the substance in eyes, on skin, or on clothing.[1]
- Wash hands, face, and any exposed skin thoroughly after handling.[1]
- Do not eat, drink, or smoke in the work area.[1]
3. Storage:
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Protect from moisture.
- Keep away from incompatible materials such as strong bases, cyanides, and oxidizing agents.[1]
4. In Case of a Spill:
- Evacuate the area.
- Wear appropriate PPE.
- Sweep up the spilled material and place it in a suitable container for disposal.
- Avoid generating dust.
- Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of Bis(iridium tetrachloride) is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing Bis(iridium tetrachloride) must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
Quantitative Data
| Parameter | Value | Source |
| Exposure Limits | Not established | |
| Incompatible Materials | Strong bases, Cyanides, Oxidizing agent | [1] |
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of Bis(iridium tetrachloride).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
